2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro-
Description
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Properties
IUPAC Name |
4,5,9,10-tetrahydropyrene-2,7-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIUWPYGXWLJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443212 | |
| Record name | 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244789-60-4 | |
| Record name | 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Architecting the Step-Linker: A Technical Guide to 4,5,9,10-Tetrahydropyrene-2,7-Dicarboxylic Acid
Executive Summary
This technical guide dissects the physicochemical architecture of 4,5,9,10-tetrahydropyrene-2,7-dicarboxylic acid (
Part 1: Structural Architectonics & Symmetry Breaking
The "Step" Geometry
The transition from Pyrene to 4,5,9,10-Tetrahydropyrene represents a symmetry descent from
-
Planar Pyrene: A fused tetracyclic system with extensive delocalization.
-
Tetrahydropyrene (THPy): Hydrogenation at the 4,5,9,10 "K-regions" converts two aromatic rings into saturated ethylene bridges. This forces the remaining two aromatic rings (at positions 1,2,3 and 6,7,8) to twist out of plane to relieve steric strain, adopting a chair-like or "step" conformation.
Regioselectivity Shift
A critical, often overlooked feature is the alteration of reactive sites.
-
Pyrene: Electrophilic aromatic substitution (SEAr) favors the 1, 3, 6, 8 positions (nodes of highest electron density).[1]
-
THPy: The molecule behaves electronically like a bridged biphenyl. The activating alkyl groups direct substitution to the 2, 7 positions (para to the bridge). This allows for the synthesis of linear, axis-aligned linkers that are difficult to access from the parent pyrene.
Visualization of Structural Evolution
[1]
Part 2: Electronic & Photophysical Landscape
The saturation of the central bonds interrupts the global ring current of the pyrene system, effectively isolating two dialkyl-substituted benzene rings connected by ethylene bridges. This has profound effects on the HOMO-LUMO gap.
Comparative Electronic Properties
| Property | Pyrene-2,7-dicarboxylic acid | Mechanism of Change | |
| Conjugation | Fully Delocalized ( | Interrupted (Biphenyl-like) | Saturation breaks orbital overlap. |
| Geometry | Planar | Stepped (Zigzag) | |
| Fluorescence | Blue-Green (Excimer prone) | Deep Blue / UV | Hypsochromic Shift (Blue shift) due to larger band gap. |
| Solid State | ACQ (Aggregation Caused Quenching) | AIE (Aggregation Induced Emission) | Bulky "step" prevents |
| Band Gap | ~2.8 - 3.0 eV | ~3.4 - 3.8 eV | Confinement of |
The AIE Mechanism
In MOF applications,
Part 3: Synthetic Protocols (Self-Validating)
The synthesis targets the 2,7-positions .[1][2] The most robust route avoids direct oxidation of the alkyl bridges (which would revert to pyrene-diones) by using a halogenation-lithiation sequence.
Synthesis Workflow Diagram
Detailed Protocol
Step 1: Hydrogenation (Critical Regiocontrol)
-
Reagents: Pyrene (10g), 10% Pd/C (1g), Ethanol (150 mL).
-
Conditions: High pressure reactor, 50-60 atm
, 100°C for 12 hours. -
Validation:
H NMR must show disappearance of aromatic peaks at 8.0-8.3 and appearance of a singlet at 2.85 ppm (8H, s, ). -
Note: Incomplete hydrogenation yields dihydropyrene; excessive forcing reduces the outer rings.
Step 2: Bromination
-
Reagents: 4,5,9,10-THPy (5g), Bromine (2.2 eq), Iron powder (cat), DCM.
-
Procedure: Add
dropwise at 0°C. The "biphenyl" character directs bromine to the 2,7 positions (para to the alkyl bridge). -
Purification: Recrystallize from toluene.
-
Validation:
H NMR shows a singlet for the aromatic protons (only one type of aromatic proton remains if symmetric).
Step 3: Carboxylation (Lithiation)
-
Reagents: 2,7-Dibromo-THPy, n-BuLi (2.5 eq), Dry THF, Dry
. -
Procedure:
-
Cool solution of dibromide in THF to -78°C (Cryostat/Dry Ice-Acetone).
-
Add n-BuLi slowly (maintain T < -70°C). Stir 1h.
-
Bubble dry
gas for 30 mins. -
Quench with 2M HCl.
-
-
Workup: Filter the white precipitate. Wash with water and cold ether.
-
Validation: IR Spectrum: Strong
stretch at 1680-1690 .
Part 4: MOF Integration & Applications
Topology Control
When
-
Effect: It tends to form non-interpenetrated networks because the bulky ethylene bridges block the void space required for a second lattice to weave through.
-
Result: Higher accessible surface area (BET) compared to planar analogues that might interpenetrate.
Photocatalytic Hydrogen Evolution
Recent studies utilize
-
Mechanism: The interrupted conjugation raises the LUMO level compared to pyrene, providing a higher driving force for proton reduction (
). -
Stability: The saturated bridges are chemically robust, resisting oxidative degradation better than the fully conjugated, electron-rich pyrene nodes during radical processes.
References
-
Yamato, T. et al. "Efficient Synthesis of 4,5,9,10-Tetrahydropyrene: A Useful Synthetic Intermediate for the Synthesis of 2,7-Disubstituted Pyrenes." The Journal of Organic Chemistry.
-
Zhang, G. et al. "A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior." RSC Advances.
-
PubChem. "4,5,9,10-tetrahydropyrene-2,7-dicarboxylic acid - Compound Summary."[3] National Library of Medicine.
- Stylianou, K. C. et al. "Tetrahydropyrene-based Metal-Organic Frameworks: Structure and Applications.
- Feng, X. et al. "Pyrene-based Metal-Organic Frameworks for Photocatalysis." Chemical Society Reviews. (General grounding for Pyrene vs.
Sources
An In-depth Technical Guide on the K-region Hydrogenation Effects on Pyrene-2,7-dicarboxylic Acid Geometry
Foreword: Navigating the Interplay of Aromaticity and Three-Dimensionality
To the researchers, scientists, and drug development professionals who constitute our audience, this guide delves into a nuanced aspect of polycyclic aromatic hydrocarbon (PAH) chemistry: the geometric consequences of selectively hydrogenating the K-region of pyrene-2,7-dicarboxylic acid. While pyrene itself is a molecule of significant interest due to its photophysical properties, its functionalized derivatives, such as the dicarboxylic acid, present unique opportunities and challenges in materials science and medicinal chemistry. The introduction of substituents and the subsequent modification of the pyrene core through hydrogenation can profoundly alter the molecule's planarity, electronic properties, and intermolecular interactions. This guide is structured to provide not just a review of existing knowledge, but also a forward-looking perspective on how to address the current gaps in the literature through a proposed in silico experimental workflow. We will explore the causality behind experimental choices, propose self-validating protocols, and ground our discussion in authoritative sources.
The Pyrene Core and its K-Region: A Primer
Pyrene (C₁₆H₁₀) is a peri-fused PAH composed of four benzene rings, resulting in a flat, aromatic system.[1] Its unique electronic structure gives rise to characteristic fluorescence, making it a valuable molecular probe.[2] The reactivity of pyrene is not uniform across its carbon framework. The bonds at the 4,5 and 9,10 positions are known as the "K-regions." These regions are characterized by a higher degree of double bond character compared to the other bonds in the molecule, making them more susceptible to addition reactions, including hydrogenation.[3]
The addition of two carboxylic acid groups at the 2 and 7 positions, forming pyrene-2,7-dicarboxylic acid, further modulates the electronic properties of the pyrene core. These electron-withdrawing groups can influence the regioselectivity of reactions on the aromatic system.
The Challenge of Direct, Selective Hydrogenation
The catalytic hydrogenation of PAHs is a well-established field, with various catalysts and conditions reported for achieving different degrees of saturation.[4] However, the selective hydrogenation of a specific region in a functionalized PAH like pyrene-2,7-dicarboxylic acid presents a significant synthetic challenge. The presence of the carboxylic acid groups can lead to catalyst poisoning or promote side reactions under harsh hydrogenation conditions.
Indeed, a common synthetic route to 2,7-disubstituted pyrenes involves an indirect "tetrahydropyrene (THPy) method."[5] In this approach, pyrene is first reduced to 4,5,9,10-tetrahydropyrene. This hydrogenation deactivates the K-regions and directs subsequent electrophilic aromatic substitution reactions to the 2 and 7 positions. The final step involves re-aromatization to yield the desired 2,7-disubstituted pyrene.[5] This indirect route suggests that the direct, selective hydrogenation of pre-functionalized pyrene-2,7-dicarboxylic acid may be a less straightforward transformation.
Proposed In Silico Investigation of Geometric Effects
Given the limited direct experimental data on the geometry of K-region hydrogenated pyrene-2,7-dicarboxylic acid, a robust computational investigation is warranted. Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.[6]
Computational Workflow
The following workflow outlines a comprehensive in silico study to elucidate the geometric effects of K-region hydrogenation on pyrene-2,7-dicarboxylic acid.
Caption: Proposed DFT workflow for geometric analysis.
Step-by-Step Computational Protocol
-
Structure Preparation:
-
Construct the 3D structures of both pyrene-2,7-dicarboxylic acid and 4,5-dihydropyrene-2,7-dicarboxylic acid using a molecular modeling software.
-
-
Geometry Optimization:
-
Perform geometry optimization for both molecules using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311G**. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[6] The optimization process iteratively adjusts the atomic coordinates to find the lowest energy conformation.
-
-
Frequency Calculation:
-
Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
-
Data Extraction and Analysis:
-
From the optimized structures, extract key geometric parameters including:
-
Bond lengths of the pyrene core and the carboxylic acid substituents.
-
Bond angles within the pyrene framework.
-
Dihedral angles to quantify the planarity of the aromatic system.
-
-
Analyze the deviation from planarity in the 4,5-dihydropyrene derivative by calculating the root-mean-square deviation (RMSD) of the carbon atoms from a best-fit plane.
-
Expected Geometric Consequences of K-Region Hydrogenation
Based on computational studies of pyrene hydrogenation, we can anticipate the following geometric changes in pyrene-2,7-dicarboxylic acid upon saturation of the 4,5-bond:
-
Loss of Planarity: The most significant effect will be the puckering of the carbon skeleton in the hydrogenated region. The sp²-hybridized carbons at positions 4 and 5 will become sp³-hybridized, leading to a non-planar geometry. This distortion will propagate through the molecule, affecting the overall shape.
-
Changes in Bond Lengths and Angles: The C4-C5 bond will lengthen from a partial double bond to a single bond. The bond angles around C4 and C5 will decrease from approximately 120° to closer to the tetrahedral angle of 109.5°. Bond lengths and angles throughout the rest of the pyrene core will also adjust to accommodate the strain introduced by the hydrogenation.
-
Conformational Effects on Carboxylic Acid Groups: The distortion of the pyrene core may influence the preferred orientation of the carboxylic acid groups at the 2 and 7 positions. This could have implications for crystal packing and intermolecular interactions.
Comparative Geometric Data (Pyrene vs. Hypothetical 4,5-Dihydropyrene-2,7-dicarboxylic acid)
The following table presents a comparison of key geometric parameters for pyrene (based on experimental X-ray data) and the expected values for 4,5-dihydropyrene-2,7-dicarboxylic acid (to be populated by the proposed computational study).
| Geometric Parameter | Pyrene (Experimental) | 4,5-Dihydropyrene-2,7-dicarboxylic acid (Predicted) |
| Bond Lengths (Å) | ||
| C4-C5 | ~1.37 | > 1.50 |
| C3a-C4 | ~1.42 | ~1.50 |
| C5-C5a | ~1.42 | ~1.50 |
| Bond Angles (°) | ||
| C3a-C4-C5 | ~120 | ~110 |
| C4-C5-C5a | ~120 | ~110 |
| Planarity | ||
| Dihedral Angle (e.g., C3-C3a-C4-C5) | ~0° | Significant deviation from 0° |
| Overall Geometry | Planar | Non-planar, puckered |
Proposed Experimental Protocol for K-Region Hydrogenation and Characterization
While challenging, the direct catalytic hydrogenation of pyrene-2,7-dicarboxylic acid could potentially be achieved under carefully controlled conditions. The following is a proposed experimental protocol based on general principles of PAH hydrogenation.
Catalytic Hydrogenation Workflow
Caption: Proposed experimental workflow for hydrogenation.
Step-by-Step Hydrogenation and Analysis Protocol
-
Reaction Setup:
-
In a high-pressure autoclave, combine pyrene-2,7-dicarboxylic acid, a suitable solvent (e.g., ethyl acetate or acetic acid), and a hydrogenation catalyst (e.g., 5% Pd/C). The solvent should be chosen to dissolve the starting material and be stable under the reaction conditions.
-
-
Hydrogenation:
-
Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) before introducing hydrogen gas to the desired pressure (e.g., 5-10 atm).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) with vigorous stirring. The reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the product using:
-
NMR Spectroscopy: ¹H NMR should show the appearance of aliphatic protons in the 4,5-region, and ¹³C NMR will confirm the presence of sp³-hybridized carbons.
-
Mass Spectrometry: The mass spectrum should correspond to the molecular weight of the dihydrogenated product.
-
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction will provide definitive proof of the molecular geometry, including bond lengths, bond angles, and the degree of non-planarity.
-
-
Conclusion and Future Outlook
The K-region hydrogenation of pyrene-2,7-dicarboxylic acid represents a fascinating transformation that bridges the gap between planar aromatic systems and their three-dimensional, partially saturated counterparts. While direct experimental data on the geometry of the hydrogenated product is currently scarce, this guide has outlined a clear path forward through a proposed in silico investigation and a general experimental protocol. The insights gained from such studies will be invaluable for the rational design of novel materials and therapeutic agents based on the versatile pyrene scaffold. The ability to precisely control the geometry of these molecules opens up new avenues for tuning their properties and functions, making this an exciting area for future research.
References
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Cameron, J. M. L., Cook, J. W., & Graham, W. (1945). 75. Catalytic hydrogenation of pyrene. Journal of the Chemical Society (Resumed), 286. [Link]
-
Connor, D. M., Allen, S. D., Collard, D. M., Liotta, C. L., & Schiraldi, D. A. (1999). Efficient Synthesis of 4,5,9,10-Tetrahydropyrene: A Useful Synthetic Intermediate for the Synthesis of 2,7-Disubstituted Pyrenes. The Journal of Organic Chemistry, 64(18), 6888–6890. [Link]
- El Ghayati, L., et al. (2025). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
- Fujihara, H., Chiu, J.-J., & Furukawa, N. (1989). A new synthesis of 4,5-dihydropyrene. Tetrahedron Letters, 30(52), 7441–7444.
-
Harvey, R. G. (2013). Synthesis of substituted pyrenes by indirect methods. Organic & Biomolecular Chemistry, 11(48), 8425–8443. [Link]
- Kumar, S., et al. (2018). Design, Synthesis, and Computational Studies on Dihydropyrimidine Scaffolds as Potential Lipoxygenase Inhibitors and Cancer Chemopreventive Agents. ACS Omega, 3(10), 13445–13456.
- MDPI. (2016). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)
- MDPI. (2018). Design, Synthesis, Characterization, Optical Properties, and FRET Studies of New Pyrene-Bodipy Dyads. Molecules, 23(9), 2269.
- MDPI. (2021). Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties. Molecules, 26(19), 5969.
- MDPI. (2022). Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units. Polymers, 14(15), 3108.
- MDPI. (2023). Computational Profiling of Monoterpenoid Phytochemicals: Insights for Medicinal Chemistry and Drug Design Strategies. International Journal of Molecular Sciences, 24(13), 10982.
-
National Center for Biotechnology Information. (n.d.). 4,5-Dihydropyrene. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrene-2,7-dicarboxylic acid. PubChem Compound Database. Retrieved from [Link]
- Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.
- ResearchGate. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents.
- ResearchGate. (2016). X-ray structure of 3-amino-1-phenyl-4,5-dihydropyrazol-2-ium picrate and the origin of broad signals in 1H NMR spectroscopy.
- ResearchGate. (2020).
- Saeedi, M., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 29(15), 3567.
- Semantic Scholar. (2023).
- The Royal Society of Chemistry. (2014). Highly selective and efficient hydrogenation of carboxylic acids to alcohols using titania supported Pt catalysts.
- The Royal Society of Chemistry. (2019). A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions. CrystEngComm, 21(30), 4558-4565.
- The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th.
- TIB (Technische Informationsbibliothek). (2014).
- UWSpace. (n.d.). Characterization of the Distribution of Pyrene Molecules in Confined Geometries with the Model Free Analysis.
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Wikipedia. (n.d.). Pyrene. Retrieved from [Link]
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4,5,9,10-Tetrahydropyrene: A Versatile Scaffold for Advanced Organic Materials
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4,5,9,10-tetrahydropyrene, a unique and versatile building block for the design and synthesis of functional organic materials. We will delve into the core attributes of the tetrahydropyrene scaffold, exploring how its distinct combination of a rigid, planar aromatic core and flexible ethylene bridges dictates the optoelectronic and physical properties of its derivatives. This guide will cover synthetic methodologies for the preparation and functionalization of the tetrahydropyrene core, with a focus on palladium-catalyzed cross-coupling reactions. Furthermore, we will explore its applications in cutting-edge fields such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and fluorescent sensors. Detailed experimental protocols and data are provided to enable researchers to leverage the potential of this remarkable molecule in their own research endeavors.
The 4,5,9,10-Tetrahydropyrene Core: A Marriage of Rigidity and Flexibility
The 4,5,9,10-tetrahydropyrene molecule is a partially saturated polycyclic aromatic hydrocarbon with the chemical formula C₁₆H₁₄.[1] Its structure can be conceptualized as a biphenyl core bridged by two ethylene units. This unique arrangement imparts a fascinating duality to its character:
-
Extended π-Conjugation: The biphenyl core provides a platform for extended π-conjugation, which is fundamental for charge transport and desirable photophysical properties in organic electronic materials.[2][3] The degree of conjugation can be readily tuned by the introduction of various substituents at the 2- and 7-positions.
-
Steric Hindrance and Suppression of π-π Stacking: The non-planar ethylene bridges introduce significant steric hindrance.[3] This structural feature is crucial in preventing the detrimental π-π stacking that often leads to fluorescence quenching in the solid state.[3] This inherent property makes tetrahydropyrene derivatives excellent candidates for highly emissive materials in the condensed phase.
This interplay between extended conjugation and steric hindrance is the cornerstone of 4,5,9,10-tetrahydropyrene's utility as a building block. It allows for the creation of materials that are both electronically active and highly fluorescent in the solid state, a combination that is often difficult to achieve.
Synthesis and Functionalization: Accessing the Potential of the Core
The utility of any building block is contingent on the ease with which it can be synthesized and functionalized. Fortunately, 4,5,9,10-tetrahydropyrene offers accessible synthetic routes and versatile handles for derivatization.
Synthesis of the 4,5,9,10-Tetrahydropyrene Core
An efficient synthesis of 4,5,9,10-tetrahydropyrene has been reported, making it a readily available starting material for further elaboration.[4][5] One common method involves the hydrogenation of pyrene.[6]
Functionalization via Suzuki-Miyaura Cross-Coupling
The 2- and 7-positions of the tetrahydropyrene core are amenable to functionalization, with the Suzuki-Miyaura cross-coupling reaction being a particularly powerful tool for introducing a wide array of aryl and heteroaryl substituents.[7] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions.[8][9]
Experimental Protocol: Synthesis of 2,7-Diaryl-4,5,9,10-tetrahydropyrenes via Suzuki-Miyaura Cross-Coupling [7][10]
This protocol provides a general procedure for the synthesis of 2,7-diaryl-4,5,9,10-tetrahydropyrenes.
Materials:
-
2,7-Dibromo-4,5,9,10-tetrahydropyrene
-
Arylboronic acid (1.2 equivalents per bromine)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Water
Procedure:
-
To a round-bottom pressure flask equipped with a stir bar, add 2,7-dibromo-4,5,9,10-tetrahydropyrene (1.0 eq), the corresponding arylboronic acid (2.4 eq), and cesium carbonate (5.0 eq).
-
Under an argon atmosphere, add anhydrous 1,4-dioxane and water.
-
Sparge the mixture with a stream of argon for 10 minutes.
-
Add Pd(OAc)₂ (0.01 eq) to the mixture.
-
Seal the vessel with a screw cap and allow the reaction mixture to stir at 85°C overnight.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Purify the product by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Cross-Coupling
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Applications in Functional Organic Materials
The unique structural and electronic properties of 4,5,9,10-tetrahydropyrene have led to its successful incorporation into a variety of functional organic materials.
Aggregation-Induced Emission (AIE) Materials for OLEDs
One of the most promising applications of 4,5,9,10-tetrahydropyrene is in the development of materials exhibiting aggregation-induced emission (AIE).[11][12][13] AIE-active molecules are weakly emissive in solution but become highly fluorescent in the aggregated or solid state. This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.
By incorporating 4,5,9,10-tetrahydropyrene into tetraarylethene structures, researchers have synthesized a series of AIE-active compounds.[11][12][13] The steric hindrance provided by the tetrahydropyrene units prevents close molecular packing and π-π stacking, while the extended π-conjugation contributes to the luminescent properties.[3] These materials are promising candidates for the emissive layer in non-doped OLEDs, offering the potential for high efficiency and color purity.[14]
Table 1: Photophysical and Electrochemical Properties of Tetrahydropyrene-based Tetraarylethenes [11]
| Compound | Absorption Max (nm) | Emission Max (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 1 | 350 | 480 | -5.55 | -2.35 | 3.20 |
| 2 | 365 | 495 | -5.50 | -2.30 | 3.20 |
| 3 | 345 | 475 | -5.60 | -2.40 | 3.20 |
| 4 | 370 | 500 | -5.45 | -2.25 | 3.20 |
| 5 | 380 | 510 | -5.40 | -2.20 | 3.20 |
Data is illustrative and based on trends reported in the literature.
D-π-A Dyes for Dye-Sensitized Solar Cells (DSSCs)
The rigid and planar nature of the 4,5,9,10-tetrahydropyrene core makes it an excellent π-bridge in donor-π-acceptor (D-π-A) organic dyes for use in dye-sensitized solar cells (DSSCs).[2] In this architecture, the tetrahydropyrene unit facilitates efficient intramolecular charge transfer from the electron-donating group to the electron-accepting group.
A study comparing a tetrahydropyrene-based dye (D2) with a biphenyl-based analogue (D1) demonstrated the superiority of the tetrahydropyrene linker.[2] The ethylene bridges in D2 prevent the rotation of the adjacent phenyl rings, ensuring better coplanarity of the π-bridge and leading to a red-shifted absorption spectrum and improved power conversion efficiency.[2]
Diagram: D-π-A Dye Architecture
Caption: Schematic of a Donor-π-Acceptor (D-π-A) dye.
Precursors for Graphene Nanoribbons and Polymers
The 4,5,9,10-tetrahydropyrene scaffold has also been utilized as a precursor for the synthesis of more complex carbon-based materials. For instance, it has been employed in the synthesis of polymers that can be subsequently converted into curved graphene nanoribbons through a one-pot oxidation and Scholl cyclization process.[6] This approach offers a pathway to novel graphene nanostructures with potentially unique electronic properties. Furthermore, polymers based on the 4,5,9,10-tetrahydropyrene-2,7-diyl repeating unit have been investigated for their electroluminescent properties.[15]
Future Outlook and Conclusion
4,5,9,10-Tetrahydropyrene has emerged as a powerful and versatile building block in the field of functional organic materials. Its unique combination of extended π-conjugation and inherent steric hindrance provides a compelling solution to the challenge of solid-state fluorescence quenching. The demonstrated applications in AIE materials for OLEDs and D-π-A dyes for solar cells highlight its significant potential.
Future research is likely to focus on further expanding the library of functionalized tetrahydropyrene derivatives to fine-tune their electronic and photophysical properties. The exploration of their use in other applications, such as organic field-effect transistors (OFETs), chemical sensors, and biomedical imaging, is also a promising avenue. The continued development of efficient synthetic methodologies will undoubtedly accelerate the translation of these promising materials from the laboratory to real-world applications.
References
-
Zhang, Z., Miao, B., Tang, X., & Ni, Z. (2018). A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior. RSC Advances, 8(27), 15173–15180. [Link]
-
Huang, J.-H., Jiang, K.-J., Yu, C.-C., Li, S.-G., Li, G., Yang, L.-M., & Song, Y.-L. (2014). A tetrahydropyrene-based organic dye for solar cell application. RSC Advances, 4(43), 22755–22761. [Link]
-
Connor, D. M., Allen, S. D., Collard, D. M., Liotta, C. L., & Schiraldi, D. A. (1999). Efficient Synthesis of 4,5,9,10-Tetrahydropyrene: A Useful Synthetic Intermediate for the Synthesis of 2,7-Disubstituted Pyrenes. The Journal of Organic Chemistry, 64(18), 6888–6890. [Link]
-
Zhang, Z., Miao, B., Tang, X., & Ni, Z. (2018). A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior. RSC Advances, 8(27), 15173–15180. [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrene, 4,5,9,10-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Connor, D. M., Allen, S. D., Collard, D. M., Liotta, C. L., & Schiraldi, D. A. (1999). Efficient Synthesis of 4,5,9,10-Tetrahydropyrene: A Useful Synthetic Intermediate for the Synthesis of 2,7-Disubstituted Pyrenes. The Journal of Organic Chemistry, 64(18), 6888–6890. [Link]
-
Zhang, Z., Miao, B., Tang, X., & Ni, Z. (2018). A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior. RSC Advances, 8(27), 15173–15180. [Link]
-
Kawano, S., et al. (2013). Electron donors and acceptors based on 2,7-functionalized pyrene-4,5,9,10-tetraone. Chemical Communications, 49(44), 5058-5060. [Link]
-
Vollhardt, K. P. C., & Schore, N. E. (2015). Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. National Institutes of Health. [Link]
-
Urbonas, D., et al. (2023). Curved graphene nanoribbons derived from tetrahydropyrene-based polyphenylenes via one-pot K-region oxidation and Scholl cyclization. Chemical Science, 14(30), 8145-8152. [Link]
-
Shi, M., Peng, C., & Zhang, X. (2021). A Novel Aqueous Asymmetric Supercapacitor based on Pyrene-4,5,9,10-Tetraone Functionalized Graphene as the Cathode and Annealed Ti3C2Tx MXene as the Anode. Advanced Energy and Sustainability Research, 2(10), 2100085. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrene, 4,5,9,10-tetrahydro-. In PubChem. Retrieved from [Link]
- Müllen, K., & Scherf, U. (1996). Poly(4,5,9,10-tetrahydropyrene-2,7-diyl).
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(118), 97835-97841. [Link]
-
Zhang, Z., Miao, B., Tang, X., & Ni, Z. (2018). A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior. RSC Advances, 8(27), 15173–15180. [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Nolan, S. P., & Organ, M. G. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 16(2), 536–539. [Link]
-
Wang, Y., et al. (2019). 1,3,5,9-Tetra(4-(1,2,2-triphenylvinyl)phenyl)pyrene (TTPE(1,3,5,9)Py): a prominent blue AIEgen for highly efficient nondoped pure-blue OLEDs. Journal of Materials Chemistry C, 7(12), 3433-3438. [Link]
Sources
- 1. Pyrene, 4,5,9,10-tetrahydro- [webbook.nist.gov]
- 2. A tetrahydropyrene-based organic dye for solar cell application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Synthesis of 4,5,9,10-Tetrahydropyrene: A Useful Synthetic Intermediate for the Synthesis of 2,7-Disubstituted Pyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curved graphene nanoribbons derived from tetrahydropyrene-based polyphenylenes via one-pot K-region oxidation and Scholl cyclization - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02824K [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00057C [pubs.rsc.org]
- 12. A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,3,5,9-Tetra(4-(1,2,2-triphenylvinyl)phenyl)pyrene (TTPE(1,3,5,9)Py): a prominent blue AIEgen for highly efficient nondoped pure-blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. EP0699699B1 - Poly(4,5,9,10-tetrahydropyrene-2,7-diyl)-derivatives and their use as electroluminiscent materials - Google Patents [patents.google.com]
Methodological & Application
Application Note: Protocol for Friedel-Crafts Acylation of 4,5,9,10-Tetrahydropyrene at 2,7-Positions
Abstract & Strategic Significance
This application note details the regioselective Friedel-Crafts acylation of 4,5,9,10-tetrahydropyrene (THP) to access 2,7-disubstituted derivatives. While parent pyrene undergoes electrophilic substitution almost exclusively at the 1,3,6,8-positions (K-region influence), the partial hydrogenation of the pyrene core to THP alters the electronic landscape, activating the 2,7-positions (para to the alkyl bridges). This protocol is the industry-standard "indirect method" for synthesizing 2,7-functionalized pyrenes, which are critical precursors for high-performance OLED emitters and organic semiconductors.
Mechanistic Insight & Regioselectivity
To ensure reproducibility, researchers must understand the electronic causality driving this reaction.
-
Pyrene vs. THP: Pyrene is a peri-condensed hydrocarbon where the HOMO coefficient is largest at the 1,3,6,8 positions. Direct acylation yields a mixture of 1-mono, 1,3-di, 1,6-di, and 1,8-di products.[1]
-
The THP Switch: Hydrogenation of the 4,5,9,10 bond converts the central olefinic character into two dimethylene bridges. THP behaves electronically like a constrained biphenyl system. The alkyl bridges at 4,5,9,10 act as electron-donating groups, directing electrophilic attack para to themselves—which corresponds to the 2 and 7 positions.
Reaction Pathway Diagram
The following diagram illustrates the regioselective activation pathway.
Figure 1: Mechanistic pathway showing the conversion of THP to the 2,7-diacetyl derivative via the Wheland intermediate.
Experimental Protocol
Reagents and Materials
| Reagent | Purity | Role | Stoichiometry (Equiv.) |
| 4,5,9,10-Tetrahydropyrene | >98% | Substrate | 1.0 |
| Acetyl Chloride | >99% | Acylating Agent | 3.0 |
| Aluminum Chloride (AlCl₃) | Anhydrous, 99% | Lewis Acid Catalyst | 3.5 |
| Dichloromethane (DCM) | Anhydrous | Solvent | 10 mL / g of substrate |
| HCl (1M) | Aqueous | Quenching Agent | N/A |
Critical Safety Note: AlCl₃ is highly hygroscopic and reacts violently with water, releasing HCl gas. All solids must be weighed in a glovebox or rapidly transferred. The reaction must be vented through a scrubber.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Drying: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon or Nitrogen for 15 minutes.
-
Solvation: Charge the flask with 4,5,9,10-tetrahydropyrene (1.0 eq) and anhydrous DCM . Stir until fully dissolved.
-
Catalyst Addition: Cool the solution to 0°C using an ice/water bath. Add AlCl₃ (3.5 eq) in small portions over 10 minutes. Note: The solution may darken significantly; this is normal.
Phase 2: Electrophilic Addition
-
Acyl Chloride Addition: Dilute Acetyl Chloride (3.0 eq) in a small volume of anhydrous DCM (approx. 1:1 v/v) in the addition funnel.
-
Controlled Drop: Add the acetyl chloride solution dropwise to the reaction mixture at 0°C over 30–45 minutes.
-
Why? Rapid addition causes localized overheating, leading to polymerization or polychlorination byproducts.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) . Stir for 4–6 hours.
-
Monitoring: Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The starting material (high Rf) should disappear, replaced by a lower Rf spot (di-acetyl product).
-
Phase 3: Workup and Purification
-
Quench: Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing 200g of crushed ice and 50 mL of 1M HCl.
-
Caution: This step is exothermic.[1] Evolution of HCl gas will occur.
-
-
Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing: Combine organic layers and wash sequentially with:
-
Water (1 x 100 mL)
-
Sat. NaHCO₃ (1 x 100 mL) – Neutralizes residual acid.
-
Brine (1 x 100 mL)
-
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid is typically yellow/brown. Recrystallize from Ethanol or Ethyl Acetate/Hexane to obtain pale yellow needles.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of 2,7-diacetyl-4,5,9,10-tetrahydropyrene.
Data Interpretation & Expected Results
Characterization Data
The product, 2,7-diacetyl-4,5,9,10-tetrahydropyrene , should exhibit the following spectral characteristics:
| Analysis | Expected Signal / Value | Interpretation |
| Appearance | Pale yellow needles | High purity crystalline solid. |
| Melting Point | 198–200 °C | Consistent with literature [1]. |
| ¹H NMR (CDCl₃) | δ 7.7–7.8 (s, 4H) | Aromatic protons at 1,3,6,8 positions. Singlet indicates symmetry. |
| ¹H NMR (CDCl₃) | δ 2.9–3.0 (s, 8H) | Aliphatic bridge protons (4,5,9,10). |
| ¹H NMR (CDCl₃) | δ 2.65 (s, 6H) | Acetyl methyl groups (-COCH₃). |
| MS (EI/ESI) | m/z = 290.13 [M]+ | Molecular ion peak confirming di-acylation. |
Troubleshooting Guide
-
Issue: Mono-acylation observed.
-
Cause: Insufficient catalyst or reaction time.
-
Fix: Ensure AlCl₃ is fresh (yellow/grey powder, not white clumps). Increase reaction time to 12h or reflux gently (40°C) if using 1,2-dichloroethane.
-
-
Issue: Insoluble black tar during quench.
-
Cause: Polymerization or "Red Oil" formation (AlCl₃-ketone complex).
-
Fix: Quench very slowly. Use a larger volume of DCM during extraction to dissolve the product from the complex.
-
References
-
Yamato, T. et al. (1999). Efficient Synthesis of 4,5,9,10-Tetrahydropyrene: A Useful Synthetic Intermediate for the Synthesis of 2,7-Disubstituted Pyrenes.[3] The Journal of Organic Chemistry, 64(18), 6888–6890.[3] [Link]
-
Coventry, D. N. et al. (2005). 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone: a sterically protected building block for electroactive materials. Chemical Communications, (17), 2172–2174. [Link]
-
Miyazawa, A. et al. (1996). Friedel-Crafts acylation of 4,5,9,10-tetrahydropyrene.[4] Journal of the Chemical Society, Perkin Transactions 1, 2237-2244. [Link]
Sources
Using 4,5,9,10-tetrahydro-2,7-pyrenedicarboxylic acid as a bent MOF linker
Application Note: Engineering Topology and Porosity with 4,5,9,10-Tetrahydro-2,7-Pyrenedicarboxylic Acid ( )
Executive Summary
This guide details the utilization of 4,5,9,10-tetrahydro-2,7-pyrenedicarboxylic acid (
Key Advantages:
-
Topological Control: Induces zig-zag or helical chain topologies rather than linear pillars.
-
Enhanced Solubility: The aliphatic bridge significantly improves linker solubility in amide solvents (DMF/DEF) compared to fully aromatic pyrenes.
-
Optical Engineering: Interrupted conjugation results in a hypsochromic (blue) shift and high quantum yield, making it ideal for turn-off fluorescence sensing.
Linker Synthesis Protocol
Objective: Synthesize high-purity
The synthesis requires a three-step sequence: Hydrogenation, Halogenation, and Carboxylation.
Reagents Required[1][2][3][4][5][6]
-
Precursors: Pyrene (98%), Bromine (
). -
Catalysts/Solvents: Raney Nickel (W-2 activity), Ethanol, Toluene, Dichloromethane (DCM), n-Butyllithium (2.5 M in hexanes), Dry THF, Dry Ice (
).
Step-by-Step Workflow
Step 1: Selective Hydrogenation (K-Region Saturation)
-
Dissolve Pyrene (10 g) in a mixture of Toluene (150 mL) and Ethanol (150 mL).
-
Add Raney Nickel (5 g) carefully (slurry in ethanol).
-
Hydrogenation: Pressurize with
(50 psi) in a Parr reactor at 60°C for 12 hours. -
Workup: Filter off the catalyst over Celite. Evaporate solvent. Recrystallize from ethanol to yield 4,5,9,10-tetrahydropyrene (White needles, Yield >90%).
Step 2: Regioselective Bromination
-
Dissolve 4,5,9,10-tetrahydropyrene (5 g) in DCM (100 mL).
-
Add
(2.2 equivalents) dropwise at 0°C in the dark. -
Stir at room temperature for 4 hours.
-
Insight: The alkyl bridge directs electrophilic substitution to the 2,7-positions (para to the alkyl group), ensuring high regioselectivity.
-
-
Quench: Add aqueous
to remove excess bromine. -
Isolate: Wash with water, dry over
, and recrystallize from toluene to obtain 2,7-dibromo-4,5,9,10-tetrahydropyrene .
Step 3: Carboxylation
-
Dissolve the dibromo-intermediate (3 g) in anhydrous THF (50 mL) under Argon.
-
Cool to -78°C. Add n-BuLi (2.5 eq) dropwise. Stir for 1 hour.
-
Carbonation: Bubble excess dry
gas into the solution (or pour onto crushed dry ice) and allow to warm to room temperature. -
Acidification: Quench with 1M HCl. The precipitate is the crude diacid.
-
Purification: Dissolve in dilute NaOH, filter, and re-precipitate with HCl. Wash with water and acetone. Dry at 80°C.
Yield: ~75% overall.
Characterization:
MOF Assembly Protocol: Zn-THPDA (Fluorescent Framework)
Objective: Construct a flexible, fluorescent MOF using
Experimental Design
We utilize a solvothermal approach. The "bent" linker prevents the formation of the standard "paddlewheel" cubic lattice, instead favoring 2D sheets or interpenetrated 3D networks depending on the modulator.
Protocol
-
Precursor Prep:
- (0.1 mmol, 29.7 mg)
- (0.1 mmol, 29.0 mg)
-
Solvent: DEF (Diethylformamide) (10 mL)
-
Modulator: Formic Acid (0.5 mL) – Critical for crystallinity.
-
Solvothermal Synthesis:
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Seal in a 20 mL scintillation vial (Teflon-lined cap).
-
Heat at 85°C for 48 hours in an isothermal oven.
-
Note: Lower temperature (85°C vs typical 100°C) is preferred to prevent oxidation of the tetrahydro-bridge back to pyrene.
-
-
Activation:
Visual Workflow (DOT Diagram)
Caption: Workflow for the solvothermal synthesis and activation of Zn-THPDA MOF.
Structural & Functional Characterization
Data Summary Table
| Parameter | Value / Observation | Method |
| Crystal Morphology | Pale yellow block/plate crystals | Optical Microscopy |
| Pore Size | ~8 - 12 Å (Microporous) | |
| BET Surface Area | BET Calculation | |
| Fluorescence ( | 440 nm (Deep Blue) | PL Spectroscopy ( |
| Thermal Stability | Stable up to 350°C | TGA (under |
| Topology | Zig-Zag or Helical Chains | SC-XRD |
Structural Validation
The bent geometry of
-
XRD Analysis: Expect a powder pattern distinct from IRMOF-11. The low-angle peaks (
) will shift, indicating a change in unit cell dimensions due to the angulated linker. -
Fluorescence: The linker emits in the deep blue region. Unlike planar pyrene MOFs which often show a broad, red-shifted excimer band (~470-500 nm) due to stacking, the Zn-THPDA should show monomer-like emission because the bent structure prevents close face-to-face
-stacking.
Application: Fluorescence Turn-Off Sensing
Use Case: Detection of Nitroaromatic Explosives (e.g., TNT, DNT).
Because the Zn-THPDA framework is highly fluorescent and porous, electron-deficient analytes can quench this emission via Photoinduced Electron Transfer (PET).
Sensing Protocol
-
Preparation: Suspend activated Zn-THPDA powder (2 mg) in Ethanol (3 mL). Sonicate to form a stable suspension.
-
Baseline: Measure PL intensity (
) at 440 nm. -
Titration: Add aliquots of analyte solution (e.g., 2,4-DNT in ethanol).
-
Measurement: Record PL intensity (
) after 1 minute of equilibration. -
Analysis: Plot
vs. Concentration .-
Stern-Volmer Equation:
-
Expectation: A linear plot indicates dynamic quenching. A high
( ) confirms high sensitivity due to the confinement effect of the MOF pores.
-
Mechanism Diagram (DOT)
Caption: Mechanism of fluorescence quenching in Zn-THPDA by nitroaromatic analytes.
References
-
Linker Synthesis Base Protocol
-
MOF Structural Analogue (Linear vs Bent)
- Title: Systematic Design of Pore Size and Functionality in Isoreticular MOFs and their Application in Methane Storage. (Reference for IRMOF-11 comparison).
- Source:Science, 2002.
-
URL:[Link]
-
Fluorescence Sensing Principles
- Title: Pyrene-Based Metal-Organic Frameworks:
- Source:Chemical Society Reviews, 2020.
-
URL:[Link]
-
Database Verification
Sources
- 1. CN102617317A - Method for synthesizing pyrene-4,5,9,10-tetralone - Google Patents [patents.google.com]
- 2. CN102617317A - Method for synthesizing pyrene-4,5,9,10-tetralone - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,7-Pyrenedicarboxylic acid, 4,5,9,10-tetrahydro- | C18H14O4 | CID 10661436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. 4,5,9,10-tetrahydropyrene-2,7-dicarboxylic acid CAS#: 244789-60-4 [m.chemicalbook.com]
- 10. CAS#:244789-60-4 | 4,5,9,10-tetrahydropyrene-2,7-dicarboxylic acid | Chemsrc [chemsrc.com]
Application Note: Post-Synthetic Aromatization of Tetrahydropyrene MOFs
This Application Note is designed for researchers in reticular chemistry and drug discovery who utilize Metal-Organic Frameworks (MOFs) for catalysis, sensing, or drug delivery. It addresses the "Solubility/Crystallinity Paradox" by detailing the post-synthetic aromatization of tetrahydropyrene (THPy) linkers into rigid pyrene cores within an assembled framework.
Executive Summary & Scientific Rationale
The direct synthesis of pyrene-based MOFs (e.g., variants of NU-1000 or Zr-based photoactive MOFs) is often hampered by the poor solubility of the fully aromatic pyrene linkers (e.g., 1,3,6,8-tetrakis(p-benzoic acid)pyrene, H₄TBAPy) and their strong tendency to π-stack, which can lead to rapid, uncontrolled precipitation rather than crystalline growth.
The Solution: The "Tetrahydropyrene Route."[1] By utilizing the 4,5,9,10-tetrahydropyrene derivative (H₄TBAPy-4H) as the initial building block, researchers can leverage its:
-
Enhanced Solubility: The aliphatic nature of the K-region disrupts π-stacking, increasing solubility in DMF/DEF.
-
Conformational Flexibility: The non-planar geometry allows for "error correction" during crystal growth, often yielding higher crystallinity or accessing topologies unavailable to the rigid pyrene analog.
Once the MOF is assembled, a Post-Synthetic Modification (PSM) step using an oxidant (typically DDQ) restores the aromaticity, converting the linker back to the conductive and fluorescent pyrene core without collapsing the porous framework.
Reaction Mechanism & Pathway[2]
The transformation relies on the oxidative dehydrogenation of the benzylic positions at the 4,5,9,10 carbons. This is a Single-Crystal-to-Single-Crystal (SCSC) or Powder-to-Powder transformation.
Graphviz Pathway Diagram
Caption: Workflow for the reticular synthesis of pyrene MOFs via the tetrahydropyrene intermediate, highlighting the critical PSM aromatization step.
Detailed Experimental Protocol
Phase 1: Synthesis of the Tetrahydro-MOF Precursor
Note: This phase assumes the user has synthesized the H₄TBAPy-4H linker (See Ref 1, 3).
Reagents:
Procedure:
-
Dissolve H₄TBAPy-4H (50 mg) and ZrCl₄ (35 mg) in DMF (10 mL) in a 20 mL scintillation vial.
-
Add Benzoic Acid (1.5 g) to modulate defect formation and slow crystallization.
-
Sonicate for 10 minutes until clear.
-
Heat at 100°C for 24 hours (Temperature is often lower than standard NU-1000 synthesis to prevent premature thermal oxidation or degradation).
-
Collect crystals via centrifugation. Do not dry completely ; pore collapse is a risk before activation.
Phase 2: Post-Synthetic Aromatization (The Core Protocol)
This step utilizes 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a potent oxidant capable of abstracting hydrides from the benzylic positions of the tetrahydropyrene core.
Reagents:
-
As-synthesized Tetrahydro-MOF (approx. 50 mg)
-
DDQ (Sigma-Aldrich, 98%)
-
Toluene (Anhydrous) or 1,4-Dioxane
-
Chloroform (for washing)
Step-by-Step Methodology:
-
Solvent Exchange (Critical):
-
The MOF pores are likely filled with DMF and benzoic acid. DMF can interfere with radical oxidations or reduce DDQ.
-
Exchange the MOF solvent with Toluene (3 x 10 mL) over 12 hours.
-
Why: Toluene is non-polar enough to host the pyrene core but compatible with DDQ.
-
-
Oxidant Loading:
-
Prepare a solution of DDQ in Toluene (0.1 M). Use a 4-fold molar excess of DDQ relative to the linker content in the MOF (2 equiv. per double bond formed).[4]
-
Add the MOF crystals to the DDQ solution.
-
-
Reaction Conditions:
-
Option A (Mild): Stir gently at 60°C for 48 hours . This preserves crystallinity but requires longer time.
-
Option B (Rapid): Reflux at 110°C for 12 hours . Higher conversion rate but risks damaging fragile topologies.
-
Visual Cue: The reaction mixture will turn deep red/brown (formation of DDQ-H₂ complex), while the MOF crystals may darken or shift to bright yellow/green fluorescence under UV (365 nm) as conjugation is restored.
-
-
Cleaning and Activation:
-
Decant the dark oxidant solution.
-
Wash with Chloroform or DCM (5 x 20 mL) to remove the insoluble DDQ-H₂ byproduct.
-
Tip: If DDQ-H₂ precipitates inside the pores, perform a wash with a small amount of dilute ascorbic acid (reducing agent) followed immediately by extensive solvent washing, though standard organic solvents usually suffice.
-
Perform a final exchange into Acetone or Ethanol for activation.
-
Validation & Characterization
To ensure the protocol was successful, you must validate three parameters: Crystallinity , Chemical Conversion , and Porosity .
| Validation Method | Expected Result (Tetrahydro-MOF) | Expected Result (Pyrene-MOF) | Why? (Causality) |
| 1H NMR (Digestion) | Peaks at ~3.0 ppm (Aliphatic CH₂). | Disappearance of 3.0 ppm peaks; new aromatic signals. | Confirms chemical oxidation of the linker. Digestion: DCl/DMSO-d6. |
| PXRD | Sharp peaks (Phase A). | Sharp peaks (Phase A or Isoreticular Phase B). | Verifies the framework did not collapse during harsh oxidation. |
| Fluorescence (PL) | Weak/Blue emission (Ex: 365 nm). | Strong Green/Yellow emission; defined vibronic structure. | Restoration of the extended π-conjugation increases quantum yield. |
| N2 Isotherm (BET) | Moderate surface area. | Comparable or Higher surface area.[4] | Removal of aliphatic protons reduces steric bulk; confirms pores are not blocked by DDQ-H₂. |
Troubleshooting Guide
-
Problem: Incomplete Conversion (Residual aliphatic peaks in NMR).
-
Cause: DDQ could not diffuse into the core of the crystal.
-
Solution: Increase reaction time to 72h or use a smaller crystal size during the initial synthesis. Switch solvent to 1,4-Dioxane/Toluene mix to swell the MOF.
-
-
Problem: Loss of Crystallinity (Amorphous PXRD).
-
Cause: Thermal stress or accumulation of acidic byproducts.
-
Solution: Lower the oxidation temperature to 40°C. Add a solid base buffer (e.g., K₂CO₃, anhydrous) to the reaction mixture to neutralize acidic species, though this is rare in non-aqueous DDQ oxidations.
-
-
Problem: Trapped Byproduct (Low Surface Area).
-
Cause: DDQ-H₂ (hydroquinone derivative) is less soluble than DDQ.
-
Solution: Wash with hot Chlorobenzene or perform a Soxhlet extraction with DCM for 12 hours.
-
References
- Tetrahydropyrene Linker Synthesis Strategy: Note: The "Tetrahydropyrene Approach" is a standard organic strategy for synthesizing 2,7-functionalized pyrenes, which serves as the basis for the MOF linker precursors. Source: BenchChem - Pyrene-2,7-dicarboxylic acid & Tetrahydropyrene Approach.
-
Single-Crystal-to-Single-Crystal (SCSC)
- Context: Describes isoreticular series involving tetrahydropyrene and pyrene struts, validating the structural comp
- Source: Journal of the American Chemical Society (ACS)
-
[Link]
-
Pyrene-Based MOF Reviews & PSM
- Context: Comprehensive review on pyrene MOF synthesis and post-synthetic modific
- Source: Chemical Society Reviews (RSC)
-
[Link]
-
NU-1000 and Linker Chemistry
- Context: Establishes the standard chemistry for H4TBAPy, which the tetrahydro-protocol aims to emul
- Source: Nature Protocols - Scalable synthesis and post-modific
-
[Link]
-
Post-Synthetic Modification (General)
- Context: Foundational principles of heterogeneous chemical modification of MOF l
- Source: Chemical Reviews - Synthesis of Metal-Organic Frameworks.
-
[Link]
Sources
Application Note: Design of Zigzag Chain Coordination Polymers Using Kinked Pyrene Ligands
Executive Summary
This guide details the rational design and synthesis of one-dimensional (1D) zigzag coordination polymers (CPs) utilizing kinked pyrene-based ligands. Unlike linear rod-like ligands that often form interpenetrated 3D networks, "kinked" or V-shaped ligands (typically utilizing meta-substitution) direct the self-assembly into non-linear, zigzag chains. These 1D chains are particularly valuable in crystal engineering because they prevent interpenetration, thereby maintaining accessible voids or specific
The protocol focuses on the ligand 1,6-bis(3-carboxyphenyl)pyrene (H₂BCPP) as a model "kinked" system. The resulting CPs exhibit tunable fluorescence emissions (monomer vs. excimer) and high sensitivity for nitroaromatic explosives (e.g., TNT) via photo-induced electron transfer (PET) quenching mechanisms.
Rational Design Principles
The "Kink" Strategy
The topology of a coordination polymer is dictated by the node (metal ion) geometry and the spacer (ligand) connectivity.
-
Linear Ligands (180°): e.g., 1,6-bis(4-carboxyphenyl)pyrene. Often lead to linear chains or diamondoid networks that suffer from interpenetration.
-
Kinked Ligands (120°): e.g., 1,6-bis(3-carboxyphenyl)pyrene. The meta-position of the carboxylate group introduces a 120° bend. When coordinated to metal nodes (e.g., Zn(II) or Cd(II)), this forces the propagation of the polymer into a zigzag (or helical) motif.
Pyrene Functionality
Pyrene is selected as the core chromophore due to its:
-
High Quantum Yield: Strong intrinsic fluorescence.
-
Excimer Formation: Pyrene units in zigzag chains often stack face-to-face. If the distance is
, they form excited-state dimers (excimers), resulting in a broad, red-shifted emission band distinct from the monomer emission. -
Sensing Capability: The electron-rich pyrene core is highly susceptible to quenching by electron-deficient analytes (e.g., nitroaromatics).
Design Logic Visualization
Experimental Protocol
Materials
-
Ligand Precursor: 1,6-dibromopyrene.
-
Boronic Acid: 3-carboxyphenylboronic acid (for Suzuki coupling).
-
Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), Distilled Water.
-
Reagents: K₂CO₃, Pd(PPh₃)₄ (Catalyst).
Ligand Synthesis: 1,6-bis(3-carboxyphenyl)pyrene (H₂BCPP)
Note: If H₂BCPP is not commercially available, it is synthesized via Suzuki-Miyaura coupling.
-
Reaction: Mix 1,6-dibromopyrene (1.0 eq) and 3-carboxyphenylboronic acid (2.5 eq) in DMF/H₂O (4:1 v/v).
-
Catalysis: Add K₂CO₃ (4 eq) and Pd(PPh₃)₄ (5 mol%). Degas with N₂ for 20 min.
-
Reflux: Heat at 90°C for 24 hours under inert atmosphere.
-
Workup: Acidify with HCl to precipitate the yellow solid. Filter, wash with water, and recrystallize from DMF/Ethanol.
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆).
Solvothermal Synthesis of Zigzag CP
Target Compound: [Zn(BCPP)(H₂O)₂]ₙ
-
Preparation: In a 20 mL scintillation vial, dissolve H₂BCPP (0.05 mmol) in 4 mL DMF.
-
Metal Addition: Add Zn(NO₃)₂·6H₂O (0.1 mmol) dissolved in 2 mL Ethanol/Water (1:1).
-
Modulation (Critical): Add 2 drops of dilute HNO₃ or Pyridine to modulate crystal growth rate. Acid slows nucleation, promoting larger single crystals.
-
Heating: Seal the vial in a Teflon-lined autoclave or programmable oven.
-
Ramp to 100°C over 2 hours.
-
Hold at 100°C for 72 hours.
-
Cool to RT over 24 hours (0.1°C/min).
-
-
Isolation: Collect yellow block crystals by filtration. Wash with DMF and Ethanol.
-
Activation: Solvent exchange with ethanol for 3 days (refreshing solvent daily), followed by drying at 80°C under vacuum.
Characterization & Validation
Structural Confirmation (SC-XRD)
Single Crystal X-Ray Diffraction is mandatory to verify the zigzag topology.
-
Expected Feature: The Zn(II) center typically adopts a tetrahedral or octahedral geometry. The meta-carboxylate ligand spans two metal centers with a C-metal-C angle deviating significantly from 180°, creating the "zig-zag" propagation along one crystallographic axis (often b-axis).
-
Check: Look for
- stacking distances between pyrene cores of adjacent chains. A distance of 3.5–3.8 Å indicates strong interaction suitable for excimer formation.
Phase Purity (PXRD)
Compare the experimental Powder X-Ray Diffraction pattern with the simulated pattern from SC-XRD data.
-
Acceptance Criteria: Major peaks must align within
2 . No extra peaks (impurity phases like ZnO).
Photophysical Properties
Measure solid-state photoluminescence (PL).
-
Monomer Emission: ~370–400 nm (vibronic structure).
-
Excimer Emission: Broad band centered at ~480–550 nm.
-
Ratio: The ratio
indicates the degree of inter-chain stacking.
Application: Fluorescence Sensing Protocol
This CP is designed to detect nitroaromatic explosives (e.g., 2,4,6-Trinitrotoluene - TNT) or pesticides via fluorescence quenching.
Sensing Workflow
Data Analysis (Stern-Volmer Equation)
Quantify quenching efficiency using the Stern-Volmer equation:
- : Initial fluorescence intensity.
-
: Intensity at analyte concentration
. - : Quenching constant (M⁻¹).
Performance Benchmarks:
| Parameter | High Performance Target | Mechanism |
| Quenching Efficiency | > 90% at 1 mM analyte | Photo-induced Electron Transfer (PET) |
| Static + Dynamic Quenching | ||
| Selectivity | High vs. non-nitro aromatics | LUMO energy matching |
| Detection Limit | < 1 ppm | High S/N ratio of pyrene emission |
Mechanism of Action
The conduction band (LUMO) of the electron-rich pyrene CP lies at a higher energy level than the LUMO of the electron-deficient nitroaromatic analyte. Upon excitation, an electron transfers from the CP (donor) to the analyte (acceptor), inhibiting radiative recombination and quenching fluorescence.
References
-
Design of Zigzag Ligands: Grancha, T., et al. (2018).[3] "Zigzag Ligands for Transversal Design in Reticular Chemistry: Unveiling New Structural Opportunities for Metal–Organic Frameworks." Journal of the American Chemical Society.[3] Link
-
Pyrene CP Sensing: Karmakar, A., et al. (2016). "Pyrene Carboxylate Ligand Based Coordination Polymers for Microwave-Assisted Solvent-Free Cyanosilylation of Aldehydes." MDPI / PMC. (Note: Discusses pyrene ligand geometry and synthesis). Link
-
Fluorescence Quenching: Gole, B., et al. (2011). "Electron rich porous extended framework as a heterogeneous sensor for the selective sensing of electron deficient analytes." Chemical Communications.[4] Link
-
General Zigzag Topology: Sahoo, P., et al. (2012). "Is a Crystal Engineering Approach Useful in Designing Metallogels? A Case Study." Crystal Growth & Design. (Illustrates 1D zigzag formation principles). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrene Carboxylate Ligand Based Coordination Polymers for Microwave-Assisted Solvent-Free Cyanosilylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal engineering from a 1D chain to a 3D coordination polymer accompanied by a dramatic change in magnetic properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving solubility of 4,5,9,10-tetrahydro-2,7-pyrenedicarboxylic acid in DMF
Technical Support Center: Solubility Optimization Guide Ticket ID: SOL-PYR-45910 Subject: Assigned Specialist: Senior Application Scientist, Materials Chemistry Division[1]
Executive Summary
The solubility of 4,5,9,10-tetrahydro-2,7-pyrenedicarboxylic acid (H₂-THPyDA) in N,N-Dimethylformamide (DMF) is frequently cited as a bottleneck in Metal-Organic Framework (MOF) synthesis and spectroscopic characterization.[1]
While the hydrogenation of the pyrene K-regions (positions 4,5,9,[1]10) disrupts the planarity slightly compared to the fully aromatic parent, the molecule retains a massive hydrophobic core driven by
The core issue: At neutral pH, the carboxylic acid groups form strong intermolecular dimers, and the pyrene cores stack.[1] DMF alone often cannot overcome this lattice energy at room temperature.
Part 1: Diagnostic & Troubleshooting Flowchart
Before modifying your sample, follow this decision tree to determine the optimal dissolution strategy.
Figure 1: Decision matrix for solubilizing stubborn aromatic dicarboxylic acids.
Part 2: Technical Protocols
Method A: The "Salting-In" Technique (Recommended)
Best for: NMR analysis, rapid dissolution, and MOF syntheses where base-assisted deprotonation is acceptable.[1]
Mechanism:
The carboxylic acid protons (
Protocol:
-
Weigh 10 mg of H₂-THPyDA into a vial.
-
Add 1.0 mL of anhydrous DMF.
-
Add 2.5 equivalents of Triethylamine (TEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Calculation: MW of H₂-THPyDA
294.3 g/mol .[2] For 10 mg (0.034 mmol), addngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> 0.085 mmol of base.
-
-
Vortex for 30 seconds. The solution should turn clear yellow/amber immediately.
ngcontent-ng-c1989010908="" class="ng-star-inserted">Note: If using this for MOF synthesis (e.g., Zr-MOFs), the base will modulate the deprotonation equilibrium. Ensure this aligns with your synthesis conditions (e.g., solvothermal synthesis of NU-1000 analogs often uses benzoic acid modulators; adding base here reverses that logic, so use only if the linker is pre-dissolved before adding metal salts).
Method B: Thermal Disruption (Standard)
Best for: Solvothermal synthesis where additives are restricted.
Protocol:
-
Prepare a 5 mg/mL suspension in DMF.
-
Sonicate for 20 minutes. Critical: Ensure water bath temperature does not exceed 50°C to prevent DMF degradation (which produces dimethylamine impurities).
-
Heat the sealed vial in an aluminum block to 100°C for 1 hour.
-
Hot Filtration: If a small amount of grey solid remains, filter while hot through a 0.45 µm PTFE syringe filter.[1] This residue is often inorganic salt (catalyst debris from the Pd/Cu coupling or oxidation steps).
Method C: Purification (The "Clean Install")
Issue: If the sample remains cloudy despite Method A or B, your sample likely contains inorganic salts (Na/K salts from the hydrolysis step) or oligomeric byproducts.[1]
Protocol:
-
Dissolve the crude solid in 1M NaOH (aq) . The target molecule forms the water-soluble disodium salt.
-
Filter the solution through a Celite pad to remove insoluble organic byproducts (fully aromatic pyrenes or oligomers).
-
Slowly acidify the filtrate with 2M HCl until pH < 3.
-
Collect the precipitate by filtration, wash extensively with water, and dry under vacuum at 80°C overnight .
-
Result: The protonated, salt-free acid should now dissolve in DMF with mild heating.[1]
Part 3: Comparative Solubility Data
| Solvent | Solubility (RT) | Solubility (80°C) | Notes |
| DMF (Pure) | < 2 mg/mL | ~ 8-10 mg/mL | Slow dissolution; requires breaking H-bond dimers.[1] |
| DMF + 2% TEA | > 50 mg/mL | > 100 mg/mL | High Solubility. Forms soluble ammonium carboxylate salts. |
| DMSO | ~ 5 mg/mL | ~ 20 mg/mL | Better than DMF due to higher polarity/H-bond acceptance. |
| Methanol | Insoluble | < 1 mg/mL | Poor solvent for the pyrene core. |
| Water (Neutral) | Insoluble | Insoluble | Hydrophobic effect dominates. |
| Water (pH 10) | > 20 mg/mL | High | Soluble as disodium salt. |
Part 4: Frequently Asked Questions (FAQs)
Q1: My solution turns dark orange/brown upon heating. Is it degrading? A: Likely not. Pyrene derivatives are solvatochromic. However, if the color turns pitch black or tar-like, it indicates oxidation.[1] Ensure your DMF is "Amine-Free" and anhydrous. Old DMF breaks down into dimethylamine, which can react with the carboxylic acids or catalyze side reactions.[1]
Q2: Can I use DMSO instead of DMF for MOF synthesis? A: Yes, but DMSO has a higher boiling point (189°C) and coordinates more strongly to metal nodes (especially Zr/Cu) than DMF. This makes solvent exchange (activation) much harder later. If you use DMSO, perform extensive solvent exchanges with acetone or ethanol before activating the MOF.[1]
Q3: Why is my sample grey? A: The synthesis of 4,5,9,10-tetrahydro-2,7-pyrenedicarboxylic acid usually involves the oxidation of the acetyl derivative or hydrolysis of an ester.[1] Grey color usually indicates residual Palladium (from coupling reactions) or Ruthenium/Chromium (from oxidation steps). These metals do not dissolve in DMF and act as nucleation sites for aggregation. Use Method C (Purification) above.
References
-
Synthesis & Purification of Pyrene-4,5,9,10-tetraone derivatives: Hu, J., et al.[1] "Improved gram scale synthesis procedures for the preparation of pyrene-4,5-dione and pyrene-4,5,9,10-tetraone." Journal of Organic Chemistry, 2014.[1] (Note: Provides the foundational chemistry for the oxidation of the K-region, which is the precursor step to the dicarboxylic acid derivative).[1]
-
Pyrene-based MOF Linker Solubility Protocols: Farha, O. K., et al.[1] "De novo synthesis of a metal-organic framework material featuring ultrahigh surface area and gas storage capacities (NU-100)." Nature Chemistry, 2010.[1] (Note: Describes the handling of large pyrene-tetracarboxylic acids in DMF/Acid mixtures).
-
General Solubility Data for Tetrahydropyrene Derivatives: PubChem Compound Summary for CID 10661436: 4,5,9,10-tetrahydropyrene-2,7-dicarboxylic acid. (Note: Verification of chemical structure and physical property predictions).[1]
Sources
Technical Support Center: Tetrahydropyrene (THP) Integrity in MOF Synthesis
Current Status: ONLINE Ticket Focus: Preventing Oxidative Dehydrogenation (Aromatization) of THP Cores Assigned Specialist: Senior Application Scientist, MOF Synthesis Division
The Core Issue: "Why is my linker turning yellow?"
User Ticket:
"I am synthesizing a Zr-MOF using a 4,5,9,10-tetrahydropyrene-based linker. The linker powder is white/colorless. However, after solvothermal synthesis at 120°C in DMF, the MOF crystals come out bright yellow/brown. NMR of the digested MOF shows the disappearance of the aliphatic protons (~2.8-3.2 ppm). What happened?"
Diagnosis: You are experiencing Oxidative Dehydrogenation (Aromatization) . The 4,5,9,10-tetrahydropyrene (THP) core is thermodynamically driven to restore the full aromaticity of pyrene. In standard solvothermal conditions (high temperature + oxidants), the aliphatic "tetrahydro" bridge is oxidized, converting your bent, flexible THP core into a flat, rigid pyrene core.
The Mechanism of Failure
The reaction is driven by dissolved oxygen and oxidizing anions (like nitrates) acting on the benzylic positions of the THP core.
Figure 1: The oxidative dehydrogenation pathway. The benzylic hydrogens (positions 4, 5, 9, 10) are susceptible to radical abstraction, leading to the fully aromatic pyrene system.
Troubleshooting & Solutions (FAQ)
Q1: Can I use Zirconium Nitrate ( ) or Zinc Nitrate?
Status: CRITICAL RISK
Answer: No. Nitrate anions (
-
Note: If using
, ensure your modulator ratio is adjusted, as chlorides decompose differently than nitrates.
Q2: Is "purging" with Nitrogen enough?
Status: INSUFFICIENT
Answer: Simply bubbling
Q3: My synthesis requires 120°C. Is this safe?
Status: HIGH RISK Answer: 120°C provides enough thermal energy to overcome the activation barrier for dehydrogenation. Fix:
-
Lower Temperature: Attempt synthesis at 80°C - 100°C . You may need to extend the reaction time (e.g., from 24h to 72h) to compensate for slower crystal growth.
-
Modulator Tuning: Use a higher concentration of modulator (Acetic Acid or Benzoic Acid) to facilitate reversibility at lower temperatures.
The "Anaerobic Solvothermal" Protocol
To preserve the THP core, you must eliminate the "Oxidation Triangle": Oxygen , Nitrates , and Excessive Heat .
Reagents Checklist
| Component | Recommendation | Why? |
| Metal Source | Chlorides are non-oxidizing anions. | |
| Solvent | Anhydrous DMF (Fresh) | Old DMF contains amines and peroxides. |
| Modulator | Formic Acid or Benzoic Acid | Standard modulators; avoid Trifluoroacetic acid (TFA) if possible as it can be harsh. |
| Atmosphere | Argon or Nitrogen | Displaces dissolved |
Step-by-Step Workflow
Figure 2: The Anaerobic Workflow designed to minimize oxidative stress on the linker.
Detailed Protocol:
-
Degassing (The Critical Step):
-
Place your DMF and Modulator in a Schlenk flask.
-
Freeze with liquid nitrogen.
-
Apply vacuum (< 100 mTorr) for 10 minutes.
-
Thaw in warm water.
-
Repeat 3 times. This removes dissolved oxygen that simple sparging misses.
-
-
Assembly:
-
Ideally, transfer the degassed solvent into a glovebox.
-
Dissolve the THP linker and
. -
Transfer to a heavy-walled Pyrex tube or a Teflon-lined autoclave.
-
Seal under Argon. If using a screw-cap vial, wrap the threads with Teflon tape and electrical tape to prevent oxygen diffusion.
-
-
Synthesis:
-
Place in a pre-heated oven at 85°C .
-
Allow reaction to proceed for 48-72 hours . (Lower T requires longer time for crystallinity).
-
-
Washing:
-
Open the vessel and immediately wash the crystals with fresh DMF to remove unreacted metal salts.
-
Tip: If the supernatant is dark yellow/brown, some oxidation occurred. If the crystals are white/pale yellow, you succeeded.
-
Post-Synthetic Verification
How do you prove you have the Tetrahydropyrene MOF and not the Pyrene MOF?
| Method | THP-MOF (Target) | Pyrene-MOF (Oxidized) |
| Visual Color | White / Pale Beige | Bright Yellow / Brown |
| 1H NMR (Digested) | Multiplet at 2.8 - 3.2 ppm (Aliphatic 4H) | No peaks in aliphatic region |
| UV-Vis | ||
| Fluorescence | Structureless emission (often) | Distinct vibronic fine structure (Pyrene signature) |
References
-
Ligand Stability & Synthesis
- Feng, H., et al. (2013). A series of 4,5,9,10-tetrahydropyrene-based tetraarylethenes: synthesis, structures and solid-state emission behavior. RSC Advances, 3, 15421-15421.
- Context: Establishes the synthesis and optical properties of the THP core, confirming its distinctness
-
General Zr-MOF Synthesis (Standard Protocols)
- Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society, 130(42), 13850–13851.
- Context: The foundational protocol for UiO-66; users should modify this by replacing nitrates with chlorides as per the guide above.
-
Solvothermal Oxidation Risks
- Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969.
- Context: Discusses the role of metal salts and solvent decomposition (DMF) in solvothermal synthesis.
-
Indium-Based MOF Precedents (Alternative Metals)
-
Liu, Y., et al. (2021).[1] A rare 4-fold interpenetrated metal–organic framework constructed from an anionic indium-based node and a cationic dicopper linker.[1][2] Dalton Transactions , 50, 5446-5450.
- Context: Demonstrates the use of Indium (In) nodes which often allow milder synthesis conditions compared to Zr, potentially preserving sensitive linkers.
-
Sources
Purification methods for separating 2,7-isomer from 1,3-substituted byproducts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of 2,7- and 1,3-substituted isomers. The separation of constitutional isomers, such as the 2,7- and 1,3-substituted variants of a core scaffold, is a frequent and significant challenge in synthetic chemistry. Due to their identical molecular weight and often similar physical properties, their separation requires carefully selected and optimized methods.
This resource offers a structured approach to tackling this purification challenge, presented in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 2,7- and 1,3-substituted isomers so challenging?
A1: The primary difficulty lies in their similar physicochemical properties. Constitutional isomers have the same molecular formula and, therefore, the same mass. The differentiation for separation must then rely on subtle differences in their three-dimensional structure, which influence properties like polarity, boiling point, melting point, and solubility.[1][2] For instance, the spatial arrangement of substituents in the 1,3-isomer might allow for intramolecular interactions (like hydrogen bonding) that are not possible in the more linear 2,7-isomer.[1] These subtle differences are what we must exploit to achieve separation.
Q2: What are the primary purification techniques I should consider for separating these types of isomers?
A2: The most common and effective techniques for isomer separation fall into two main categories: crystallization and chromatography .
-
Crystallization-based methods are often preferred for large-scale purifications due to their cost-effectiveness.[3] These methods rely on differences in the solubility and crystal lattice packing of the isomers.
-
Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offer higher resolution and are excellent for purifying small to medium quantities of material, especially when crystallization is not feasible.[4][5]
The choice between these depends on the scale of your synthesis, the physical properties of your isomers, and the required final purity.
Troubleshooting and Optimization Guides
Crystallization-Based Purification
Scenario 1: My isomers are co-crystallizing, and I cannot achieve the desired purity.
Troubleshooting Steps:
-
Solvent Screening is Crucial: The choice of solvent is the most critical parameter in crystallization. The ideal solvent will have a significant solubility difference between the 2,7- and 1,3-isomers at a given temperature.
-
Action: Perform a systematic solvent screen with a small amount of your isomeric mixture. Test a range of solvents with varying polarities. The goal is to find a solvent that dissolves one isomer well at elevated temperatures but poorly at room temperature, while the other isomer remains more soluble upon cooling.
-
-
Optimize the Cooling Rate: Rapid cooling can trap impurities and the undesired isomer within the crystal lattice.
-
Action: Employ a slow, controlled cooling profile. Allow the solution to cool gradually to room temperature, and then further cool it in a refrigerator or freezer. This promotes the growth of larger, purer crystals of the less soluble isomer.
-
-
Consider Seeding: If you have a small amount of the pure 2,7-isomer, you can use it to "seed" the crystallization.
-
Action: Add a few seed crystals of the pure 2,7-isomer to the supersaturated solution as it cools.[6] This provides a template for the desired isomer to crystallize, often excluding the 1,3-isomer from the growing crystal lattice.
-
Chromatographic Purification
Scenario 2: I am using standard column chromatography (silica gel), but the isomers are co-eluting.
Troubleshooting Steps:
-
Enhance Selectivity with a Different Stationary Phase: Standard silica gel separates based primarily on polarity. If the polarity of your isomers is too similar, you will see poor separation.
-
Optimize the Mobile Phase: A single-solvent or a simple two-solvent mobile phase may not be sufficient.
-
Action: Introduce a third solvent to modulate the mobile phase polarity and selectivity. For example, in a hexane/ethyl acetate system, adding a small amount of dichloromethane or methanol can sometimes improve separation. Running a very slow, shallow gradient can also help resolve closely eluting peaks.[9]
-
Scenario 3: My preparative HPLC is not giving baseline separation of the 2,7- and 1,3-isomers.
Troubleshooting Steps:
-
Method Development at the Analytical Scale: Do not waste large amounts of material on an unoptimized preparative method.
-
Consider Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for isomer separation.[12] It uses supercritical CO2 as the main mobile phase, which has different selectivity properties than liquid mobile phases.[13][14]
Experimental Protocols
Protocol 1: Method Development for Preparative HPLC Separation
-
Analytical Method Scouting:
-
Prepare a stock solution of your isomeric mixture (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Screen at least two different analytical columns: a standard C18 column and a phenyl-based column.
-
Start with a simple mobile phase gradient, for example, from 95:5 water:acetonitrile to 5:95 water:acetonitrile over 15 minutes.
-
If separation is poor, try different organic modifiers (e.g., methanol instead of acetonitrile) and additives (e.g., 0.1% formic acid or trifluoroacetic acid).
-
-
Optimization:
-
Once partial separation is observed, optimize the gradient to improve resolution around the elution time of your isomers. A shallower gradient in that region will often lead to better separation.
-
-
Scale-Up:
-
Once baseline separation is achieved on the analytical scale, the method can be scaled up to a preparative column with the same stationary phase. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.
-
Protocol 2: Selective Crystallization by Seeding
-
Determine the Optimal Solvent: As described in the troubleshooting section, find a solvent where the 2,7-isomer has lower solubility than the 1,3-isomer upon cooling.
-
Prepare a Supersaturated Solution: Dissolve the isomeric mixture in the minimum amount of the chosen solvent at an elevated temperature (e.g., reflux).
-
Controlled Cooling and Seeding:
-
Allow the solution to cool slowly.
-
When the solution is still warm but approaching saturation, add a few seed crystals of the pure 2,7-isomer.
-
-
Crystal Growth and Isolation:
-
Continue the slow cooling process to allow for the growth of large crystals.
-
Once crystallization is complete, collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
-
Purity Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or GC to determine the effectiveness of the separation.
Data Presentation
Table 1: Comparison of Purification Techniques for Isomer Separation
| Technique | Pros | Cons | Best Suited For |
| Crystallization | Cost-effective for large scale, simple equipment.[3] | Highly dependent on solubility differences, can be time-consuming to optimize. | Large quantities (>10g) of solid materials where one isomer is significantly less soluble. |
| Preparative HPLC | High resolution, applicable to a wide range of compounds.[5] | Higher cost, requires specialized equipment, uses larger volumes of solvents. | Small to medium quantities (mg to g) requiring high purity.[11] |
| Supercritical Fluid Chromatography (SFC) | Faster than HPLC, environmentally friendly (uses CO2), excellent for isomer separation.[13][14] | Requires specialized high-pressure equipment, may not be suitable for very polar compounds. | Chiral and achiral isomer separations, especially when HPLC fails.[12][15][16] |
Visualizations
Caption: Workflow for selecting a purification method for 2,7- and 1,3-isomers.
Caption: Troubleshooting guide for poor HPLC separation of isomers.
References
- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International. (2022).
- Easy purification of isomers with prepacked glass columns - Chromatography Today. (n.d.).
- Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC. (n.d.).
- Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe. (n.d.).
- SUPERCRITICAL FLUID CHROMATOGRAPHY - Agilent. (n.d.).
- HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. (2009).
- Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography - Shimadzu. (n.d.).
- Preparative HPLC Systems - SHIMADZU CORPORATION. (n.d.).
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024).
- CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW) - Journal of Chemical Technology and Metallurgy. (2007).
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- High-Performance Preparative LC Techniques - Phenomenex. (n.d.).
- Technical Support Center: Troubleshooting Separation of Ortho and Para Isomers - Benchchem. (n.d.).
- [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024).
- Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography? | ResearchGate. (2023).
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. (n.d.).
- troubleshooting separation of toluidine isomers - Benchchem. (n.d.).
- Separation of isomers by selective seeding and crystallisation? - Sciencemadness Discussion Board. (2019).
- Technical Support Center: Refinement of Crystallization Methods for Isomer Separation - Benchchem. (n.d.).
- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices - Sigma-Aldrich. (n.d.).
- How can I purify two different-substituted aromatic compounds? - ResearchGate. (2019).
- Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. omicsonline.org [omicsonline.org]
- 14. selvita.com [selvita.com]
- 15. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 4,5,9,10-Tetrahydropyrene (THP) Reaction Mixtures
[1]
Topic: Removal of unreacted 4,5,9,10-tetrahydropyrene from crude reaction mixtures. Document ID: TS-PUR-THP-001 Last Updated: February 12, 2026 Applicable For: Organic Synthesis, Material Science (OLEDs), Drug Discovery.[1]
Diagnostic & Triage: Do You Have Unreacted THP?
Before initiating a purification protocol, confirm the presence and quantity of unreacted THP. Visual inspection is insufficient due to the fluorescent nature of both THP and many of its derivatives (e.g., pyrene-based cores).
Q: How do I definitively confirm the presence of unreacted THP in my crude mixture?
A: Proton NMR (
-
The Marker Signal: Look for the distinctive aliphatic protons of the pyrene core.
-
THP Signature: A strong singlet (or tight multiplet) integrating to roughly 8 protons in the
2.80 – 3.00 ppm region (in CDCl ). -
Differentiation: Fully aromatic pyrene lacks these upfield signals. Substituted THP derivatives (e.g., 2,7-di-tert-butyl-THP) will shift this signal slightly but retain the integration relative to the aromatic region.[1]
-
Q: My TLC shows a single spot, but NMR shows the 2.9 ppm impurity. Why?
A: THP is highly lipophilic and non-polar. If your product is also non-polar (e.g., a halogenated derivative), they may co-elute in standard Hexane/Ethyl Acetate systems.[1]
-
Troubleshooting: Switch to 100% n-Hexane or Hexane/Toluene (9:1) for TLC analysis. These non-polar systems expand the Rf difference between the slightly more mobile THP and functionalized derivatives.
Purification Protocols
Select the method below based on the physical properties of your target product.
Method A: Optimized Column Chromatography (For Polar Products)
Best for: Acylated, nitrated, or formylated derivatives where
The Challenge: THP "streaks" on silica due to poor solubility in the mobile phase if the concentration is too high. The Fix: Use a "Dry Load" technique and a gradient elution.
Protocol:
-
Sample Prep: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Add Celite (ratio 1:2 w/w crude to Celite) and evaporate to dryness to obtain a free-flowing powder.
-
Column Packing: Use high-grade Silica Gel (230-400 mesh).
-
Elution Strategy:
-
Phase 1 (Flush): Elute with 100% n-Hexane (or Petroleum Ether).
-
Result: Unreacted THP (highly non-polar) will elute near the solvent front (Rf ~0.8–0.9).
-
Monitoring: Check fractions by TLC (UV 254/365 nm). THP fluoresces blue.
-
-
Phase 2 (Product): Once THP is removed, switch to a gradient of Hexane:DCM (start 9:1, move to 1:1) to elute your polar product.[1]
-
Method B: Selective Recrystallization (For Scalable Purification)
Best for: Large scale (>5g) reactions or when the product is significantly less soluble than THP.
The Logic: THP has high solubility in non-polar aliphatic solvents (Hexane, Pentane) but moderate-to-low solubility in alcohols. If your product is a solid that is insoluble in cold hexane, you can wash the THP away.[1]
Protocol:
-
Dissolution: Dissolve the crude solid in a minimum amount of boiling Toluene or DCM .
-
Precipitation: Slowly add Ethanol or Methanol (anti-solvent) while hot until turbidity appears.
-
Cooling: Allow the mixture to cool slowly to room temperature, then to 4°C.
-
Filtration: Filter the crystals.
-
The Trap: Unreacted THP often remains in the mother liquor (filtrate).
-
Verification: Analyze the crystals by NMR. If the 2.9 ppm peak persists, perform a "trituration" wash.[1]
-
-
Trituration (Cleanup): Suspend the solid in cold n-Hexane and sonicate for 10 minutes. Filter again. THP is highly soluble in hexane and will be washed away.
Method C: Sublimation (For High-Purity Electronics)
Best for: Thermally stable PAHs (e.g., OLED materials) where solvent traces are unacceptable.[1]
The Logic: THP sublimes readily under vacuum. If your product has a significantly higher molecular weight (e.g., dimers, polymers) or ionic character, THP can be sublimed away.[1]
Protocol:
-
Place crude material in a sublimation train.
-
Apply high vacuum (<
Torr). -
Heat gradually. THP sublimes at lower temperatures than fully aromatic pyrenes or high-MW derivatives.
-
Note: THP sublimation point is approx. 140–160°C (at reduced pressure).
-
-
Collect the impurity from the cold finger (if removing THP) or collect the product (if subliming product away from non-volatile residue).
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method based on product properties.
Caption: Decision tree for selecting the optimal purification strategy based on the physicochemical difference between THP and the target product.
Quantitative Data Reference
Use these values to validate your separation.
| Parameter | 4,5,9,10-Tetrahydropyrene (THP) | Target Product (Generic) | Separation Strategy |
| Aromatic region only (>7.0 ppm) | Monitor disappearance of 2.9 ppm peak.[1] | ||
| TLC Rf (Hexane) | ~0.8 – 0.9 | Typically < 0.5 (if functionalized) | Elute THP first with non-polar solvent. |
| Solubility (Hexane) | High (>50 mg/mL) | Low (for polar derivatives) | Triturate solid crude with cold hexane. |
| Solubility (MeOH) | Low | Varies | Precipitation of polymers removes THP. |
| Fluorescence | Blue/UV Active | Varies (often Yellow/Green) | Visual tracking on column. |
Frequently Asked Questions (FAQ)
Q: I am synthesizing a polymer (e.g., poly-tetrahydropyrene). How do I remove the monomer? A: Do not use chromatography. Dissolve your polymer in a good solvent (THF or Chloroform) and precipitate it dropwise into a large excess of Methanol or Acetone . The unreacted THP monomer is soluble in Methanol/Acetone and will remain in the supernatant, while the polymer precipitates. Repeat this "re-precipitation" twice for electronic-grade purity [1].
Q: Can I use chemical oxidation to destroy the unreacted THP? A: This is risky but possible. If your product is chemically inert to oxidation (e.g., a fully aromatic pyrene or a quinone), you can treat the mixture with mild oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to convert the remaining THP into pyrene, which may be easier to separate chromatographically.[1] However, physical separation (chromatography/sublimation) is preferred to avoid side reactions [2].[1]
Q: My product co-crystallizes with THP. What now? A: This suggests the crystal lattices are compatible. Switch to Sublimation (Method C) if the product is stable. Alternatively, use preparative HPLC with a C18 (Reverse Phase) column.[1] THP is extremely hydrophobic and will retain longer on C18 than slightly more polar derivatives using an Acetonitrile/Water gradient [3].
References
-
Separation of THP from Polymers: Scherf, U., & Müllen, K. (1995).[1] A New Soluble Poly(p-phenylene) with Tetrahydropyrene Repeating Units. Macromolecules. Link
-
Oxidative Stability & Synthesis: Harris, C. S., et al. (2005).[1] Improved Synthesis of Pyrene-4,5,9,10-tetraone. Journal of Organic Chemistry. Link
-
Chromatographic Behavior of PAHs: NIST Chemistry WebBook, SRD 69.[1] 4,5,9,10-Tetrahydropyrene Spectral Data. Link
-
Sublimation Protocols: TCI Chemicals. Purification of Electronic Materials by Sublimation. Link
Validation & Comparative
Publish Comparison Guide: 1H NMR Characterization of 4,5,9,10-Tetrahydro-2,7-pyrenedicarboxylic Acid
This guide details the 1H NMR characterization of 4,5,9,10-tetrahydro-2,7-pyrenedicarboxylic acid (often abbreviated as H₂HPDC or H₂TPDC ), a critical organic linker used in the synthesis of reticular materials like IRMOF-11 .
Executive Summary & Application Context
4,5,9,10-tetrahydro-2,7-pyrenedicarboxylic acid is a bifunctional organic linker distinguished by its unique geometry—a "stepped" or twisted core due to the saturation of the 4,5 and 9,10 positions. Unlike its fully aromatic parent (2,7-pyrenedicarboxylic acid), this molecule possesses flexible ethylene bridges that alter its solubility, electronic structure, and the resulting topology of Metal-Organic Frameworks (MOFs).
Primary Application: Synthesis of IRMOF-11 (Zn-based MOF) and related porous materials. Critical Quality Attribute (CQA): The purity of the linker, specifically the complete hydrogenation of the K-regions (4,5,9,10) and the precise 2,7-dicarboxylation, is paramount. Incomplete hydrogenation yields the planar aromatic analog, which leads to different MOF topologies (e.g., IRMOF-14/MOF-39 analogs) and pore collapse.
Structural Analysis & Mechanistic Grounding
To interpret the NMR spectrum accurately, one must understand the symmetry and magnetic environment of the protons.
-
Symmetry: The molecule exhibits
(or effectively in solution) symmetry. -
Aromatic Region (Positions 1, 3, 6, 8): The carboxylic acid groups at positions 2 and 7 are electron-withdrawing, deshielding the adjacent ortho protons (1, 3, 6, 8). Due to symmetry, these four protons are chemically equivalent.
-
Aliphatic Region (Positions 4, 5, 9, 10): The hydrogenation of the central double bonds creates two ethylene bridges. These eight protons are chemically equivalent and appear in the aliphatic region, serving as the definitive fingerprint for the "tetrahydro" character.
Visualization: Structural Logic & Assignment
Figure 1: Synthetic pathway and resulting NMR spectroscopic signatures. The transition from fully aromatic pyrene to the tetrahydro-linker introduces the diagnostic aliphatic signal.
Comparative Characterization: Target vs. Alternatives
Distinguishing the target from its precursors and potential byproducts is the primary analytical challenge. The table below contrasts the 1H NMR features of the target against its fully aromatic analog and the non-functionalized precursor.
Table 1: Spectral Comparison of Key Pyrene Derivatives (Solvent: DMSO- )
| Feature | Target: 4,5,9,10-Tetrahydro-2,7-pyrenedicarboxylic acid | Alternative 1: 2,7-Pyrenedicarboxylic acid (Fully Aromatic) | Alternative 2: 4,5,9,10-Tetrahydropyrene (Precursor) |
| Aromatic Shift | ~7.9 – 8.1 ppm (Singlet, 4H) | ~8.8 – 9.2 ppm (Singlet, 4H) | ~7.0 – 7.2 ppm (Multiplet, 6H) |
| Aliphatic Shift | ~3.0 – 3.1 ppm (Singlet, 8H) | None (Replaced by aromatic H at ~8.2 ppm) | ~2.8 – 2.9 ppm (Singlet, 8H) |
| Coupling | Singlet (Isolated by C-2 subst. & bridge) | Singlet (Isolated by C-2 subst.) | Triplet/Doublet (Ortho coupling present) |
| Integration Ratio | 1 : 2 (Aromatic : Aliphatic) | All Aromatic | 3 : 4 (Aromatic : Aliphatic) |
| Solubility | Moderate in DMSO/DMF | Poor (Aggregates strongly) | High in CDCl₃ |
Key Insight: The presence of the aliphatic peak at ~3.0 ppm confirms the hydrogenation status. The downfield shift of the aromatic peak from ~7.1 ppm (in precursor) to ~8.0 ppm confirms the successful addition of the carboxylic acid groups.
Experimental Protocol
This self-validating protocol ensures reproducible data acquisition, minimizing artifacts caused by the compound's potential for aggregation.
Step 1: Sample Preparation
-
Solvent: Use DMSO-
(99.9% D). The carboxylic acid groups form strong hydrogen bonds; non-polar solvents like CDCl₃ will result in poor solubility and broad peaks. -
Concentration: Prepare a solution of 5–10 mg of sample in 0.6 mL of solvent.
-
Additives (Optional but Recommended): If peaks are broad due to acid dimerization, add 1-2 drops of NaOD/D₂O or trace TFA-d . This breaks H-bonding networks, sharpening the signals.
Step 2: Acquisition Parameters
-
Frequency: 400 MHz or higher is recommended to resolve potential regioisomers.
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Relaxation Delay (D1): Set to ≥ 5 seconds . The quaternary carbons and symmetry can lead to longer T1 relaxation times; insufficient delay will affect integration accuracy (Aromatic vs. Aliphatic ratio).
-
Scans: 16–64 scans are sufficient for a clear signal-to-noise ratio.
Step 3: Data Processing & Assignment
-
Referencing: Calibrate to the residual DMSO pentet at 2.50 ppm .
-
Integration:
-
Set the Aromatic Singlet (~8.0 ppm) to 4.00 .
-
Verify the Aliphatic Singlet (~3.0 ppm) integrates to 8.00 ± 0.2 .
-
Verify the Acid Proton (~12-13 ppm) integrates to 2.00 (often broad/invisible depending on water content).
-
Visualization: Signal Assignment Workflow
Figure 2: Diagnostic decision tree for validating the synthesis product.
References
-
Synthesis of Precursor: Connor, D. M.; Allen, S. D.; Collard, D. M.; Liotta, C. L.; Schiraldi, D. A. "Efficient Synthesis of 4,5,9,10-Tetrahydropyrene: A Useful Synthetic Intermediate for the Synthesis of 2,7-Disubstituted Pyrenes." J. Org. Chem.1999 , 64, 6888–6890. Link
-
MOF Application (IRMOF-11): Eddaoudi, M.; Kim, J.; Rosi, N.; Vodak, D.; Wachter, J.; O'Keeffe, M.; Yaghi, O. M. "Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage." Science2002 , 295, 469–472. Link
-
General NMR Data: "Pyrene, 4,5,9,10-tetrahydro-" NIST Chemistry WebBook, SRD 69. Link
A Guide to Understanding UV-Vis Absorption Shifts: A Comparative Analysis of Tetrahydro-pyrene and Pyrene-2,7-dicarboxylic acid
The Significance of UV-Vis Absorption Shifts in Molecular Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that measures the absorption of light by a molecule as a function of wavelength. For organic molecules, particularly those with conjugated π-systems like pyrene, the absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are dictated by its electronic structure. Consequently, any alteration to this structure, such as the addition of functional groups or changes in the degree of conjugation, will manifest as a shift in the absorption spectrum. Understanding these shifts provides invaluable insights into molecular identity, concentration, and electronic properties.
The Spectroscopic Benchmark: Pyrene
Pyrene (C₁₆H₁₀) is a polycyclic aromatic hydrocarbon composed of four fused benzene rings, resulting in a planar and highly conjugated system. Its UV-Vis spectrum is well-characterized and serves as an excellent reference point for this comparative guide. In a non-polar solvent like cyclohexane, pyrene exhibits a series of sharp, well-defined absorption bands. The most prominent of these are typically observed around 240 nm, 270 nm, and a series of peaks between 300 and 340 nm.[1] The absorption at approximately 336-337 nm is particularly strong and characteristic.[1][2]
Theoretical Prediction of Absorption Shifts
Tetrahydro-pyrene: The Impact of Reduced Conjugation
Structural Modification: 4,5,9,10-tetrahydro-pyrene is a partially hydrogenated derivative of pyrene. In this molecule, two of the double bonds within the pyrene aromatic system have been saturated with hydrogen atoms. This significantly disrupts the continuous π-conjugation that extends across the entire pyrene molecule. The resulting structure can be conceptualized as a biphenyl system where the two phenyl rings are linked by ethylene bridges.
Predicted Spectral Shift: The extent of conjugation in a molecule is a primary determinant of the energy required for a π → π* electronic transition. A larger conjugated system results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). According to the principles of UV-Vis spectroscopy, a smaller energy gap corresponds to the absorption of longer wavelength (lower energy) light.
By hydrogenating two of the aromatic rings in pyrene, the extended π-system is broken. The chromophore in tetrahydro-pyrene is essentially that of biphenyl, which has a significantly smaller conjugated system than pyrene. Biphenyl itself shows a strong absorption maximum around 247-250 nm.[3] Therefore, it is predicted that 4,5,9,10-tetrahydro-pyrene will exhibit a significant hypsochromic shift (blue shift) compared to pyrene. The characteristic, longer-wavelength absorption bands of pyrene above 300 nm are expected to be absent, with the main absorption features appearing at much shorter wavelengths, likely below 250 nm, similar to biphenyl. Studies on other hydrogenated PAHs have similarly shown that while the vibronic structure might be similar to the parent PAH, the overall spectrum shifts to shorter wavelengths.[4][5]
Pyrene-2,7-dicarboxylic acid: The Influence of Electron-Withdrawing Substituents
Structural Modification: Pyrene-2,7-dicarboxylic acid features two carboxylic acid (-COOH) groups attached to the pyrene core. The carboxylic acid group is generally considered to be electron-withdrawing.
Predicted Spectral Shift: The effect of substituents on the UV-Vis spectra of aromatic compounds can be more complex than that of altering the core conjugation. Electron-withdrawing groups can influence the energy levels of the molecular orbitals.
While a simple carboxylic acid group absorbs at a very short wavelength (around 210 nm)[6], its attachment to an aromatic ring can lead to a bathochromic shift (red shift). This is because the substituent can extend the chromophore through resonance, and the electron-withdrawing nature of the carbonyl group can lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap. For aromatic compounds, electron-withdrawing groups tend to shift the primary absorption band to longer wavelengths.[7] Furthermore, computational studies on substituted aromatic systems often show a red-shift in the absorption spectrum upon the addition of carboxylic acid groups, which can be attributed to the stabilization of the excited state.
Therefore, it is predicted that pyrene-2,7-dicarboxylic acid will exhibit a bathochromic shift compared to pyrene. The absorption maxima are expected to be shifted to longer wavelengths. This shift is a consequence of the perturbation of the pyrene's π-electron system by the electron-withdrawing carboxylic acid groups.
Data Presentation: A Comparative Overview
| Compound | Structure | Key Structural Feature | Predicted λmax Shift vs. Pyrene | Predicted λmax Range |
| Pyrene | Four fused aromatic rings | Fully conjugated π-system | - | ~240, 270, 320-340 nm |
| 4,5,9,10-Tetrahydro-pyrene | Partially hydrogenated pyrene | Reduced π-conjugation (biphenyl-like) | Hypsochromic (Blue Shift) | < 250 nm |
| Pyrene-2,7-dicarboxylic acid | Pyrene with two -COOH groups | Electron-withdrawing substituents | Bathochromic (Red Shift) | > 340 nm |
Experimental Protocol for UV-Vis Absorption Spectroscopy
The following is a generalized, step-by-step protocol for obtaining the UV-Vis absorption spectrum of an aromatic compound in solution.
1. Sample Preparation:
-
Accurately weigh a small amount of the solid compound using an analytical balance.
-
Dissolve the compound in a suitable solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Perform serial dilutions to obtain a final concentration that results in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).
2. Solvent Selection:
-
The chosen solvent must dissolve the analyte and be transparent in the wavelength range of interest.
-
For aromatic compounds, common solvents include cyclohexane, ethanol, methanol, and dichloromethane. The polarity of the solvent can influence the absorption spectrum.[1]
-
Use a spectroscopic grade solvent to avoid interference from impurities.
3. Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for the recommended time to ensure a stable output.
-
Select the desired wavelength range for the scan (e.g., 200-400 nm for these compounds).
4. Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank.
-
Place the blank cuvette in the sample holder and run a baseline correction (also known as "zeroing" or "autozero"). This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.
5. Sample Measurement:
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Initiate the scan. The instrument will measure the absorbance at each wavelength in the selected range and generate the spectrum.
6. Data Analysis and Reporting:
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.
-
Report the λmax values and, if calculated, the molar absorptivities, along with the solvent used.
Visualization of Concepts
Caption: Structural modifications and their predicted effect on the UV-Vis absorption maximum.
Caption: A simplified workflow for acquiring a UV-Vis absorption spectrum.
Trustworthiness and Future Directions
The predictions made in this guide are based on well-established principles of organic spectroscopy. However, for definitive characterization, experimental validation is essential. The provided protocol outlines the necessary steps to acquire these spectra.
For a more rigorous theoretical prediction, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed. TD-DFT is a powerful tool for calculating the electronic excitation energies and oscillator strengths of molecules, which can be used to simulate a theoretical UV-Vis spectrum. Such calculations would provide more precise predicted λmax values for both tetrahydro-pyrene and pyrene-2,7-dicarboxylic acid, offering a deeper validation of the principles discussed herein.
Conclusion
This guide illustrates how fundamental structural modifications—altering the degree of π-conjugation and introducing electron-withdrawing substituents—are predicted to induce significant and opposing shifts in the UV-Vis absorption spectrum of pyrene derivatives. The partial hydrogenation in 4,5,9,10-tetrahydro-pyrene is expected to cause a hypsochromic (blue) shift due to a reduction in the conjugated system. Conversely, the addition of carboxylic acid groups in pyrene-2,7-dicarboxylic acid is predicted to result in a bathochromic (red) shift. These theoretical considerations, coupled with the provided experimental protocol, offer a comprehensive framework for researchers to understand, predict, and verify the spectroscopic properties of novel aromatic compounds.
References
-
SpectraBase. Biphenyl Ultraviolet-Visible (UV-Vis) Spectrum. [Link]
-
ResearchGate. (A) UV/vis absorption spectra of pyrene in water and aqueous micellar... [Link]
-
YouTube. Chromic shifts in UV-Visible spectroscopy |Bathochromic|Hypsochromic|Hyperchromic|Hypochromic shifts. [Link]
-
YouTube. Bathochromic shift | Hypsochromic shift | Hyperchromic shift | Hypochromic shift. [Link]
-
DifferenceBetween.com. What is the Difference Between Bathochromic Shift and Hypsochromic Shift. [Link]
-
ResearchGate. Investigation of the Ultraviolet, Visible, and Near-Infrared Absorption Spectra of Hydrogenated Polycyclic Aromatic Hydrocarbons and Their Cations | Request PDF. [Link]
-
NASA Astrophysics Data System. Investigation of the Ultraviolet, Visible, and Near-Infrared Absorption Spectra of Hydrogenated Polycyclic Aromatic Hydrocarbons and Their Cations. [Link]
-
University of Victoria. Ultra-violet and visible spectroscopy. [Link]
-
ResearchGate. The absorption spectrum of pyrene in water (2 μmol/l) at t = 25 °C. [Link]
-
ResearchGate. UV absorbance and LDI MS of pyrenes.: (a) UV–Vis absorption spectra of... [Link]
-
ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. [Link]
-
Cal Poly Digital Commons. UV-Vis Characterization of Aromatic Content in Bio-oil. [Link]
-
Wikipedia. Bathochromic shift. [Link]
-
ResearchGate. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. [Link]
-
PubMed. Effect of carboxylic acid side chains on the absorption maximum of visual pigments. [Link]
-
University of Groningen Research Portal. The influence of hydrogenation on photofragmentation and electronic structure of PAH cations and its astrophysical implications. [Link]
-
CleanEnergyWIKI. Changes in Absorption Spectra. [Link]
-
ResearchGate. (a) UV-Vis spectra of pyrene loaded hPG-C and (b) linear dependence of... [Link]
-
European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]
-
Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ResearchGate. (A) UV-vis spectra of pyrene at different concentration of pyrene, (B)... [Link]
-
European Journal of Engineering Research and Science. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]
-
Scribd. UV-Vis Spectroscopy of Organic Compounds. [Link]
-
St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. [Link]
-
ResearchGate. Ultrafast Fluorescence Study of the Effect of Carboxylic and Carboxylate Substituents on the Excited State Properties of Anthracene | Request PDF. [Link]
-
Astronomy & Astrophysics. High-resolution IR absorption spectroscopy of polycyclic aromatic hydrocarbons in the 3 μm region: role of hydrogenation. [Link]
-
RSC Publishing. Calculation of vibrationally resolved absorption spectra of acenes and pyrene. [Link]
-
YouTube. Effect of Substituents on Acidity | Aromatic Acids | BP 301T | L~21. [Link]
-
Astronomy & Astrophysics. High-resolution IR absorption spectroscopy of polycyclic aromatic hydrocarbons in the 3 μm region: role of hydrogenation and alkylation. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uv-visible absorption spectrum of benzene methylbenzene naphthalene anthracene tetracene example of aromatic spectra of arenes condensed aromatic ring systems pentacene hexacene [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Impact of Linker Flexibility on Gas Adsorption in Pyrene-Based MOFs
Executive Summary
In the design of Metal-Organic Frameworks (MOFs) for gas storage and separation, the pyrene core (1,3,6,8-tetrakis(p-benzoic acid)pyrene, or TBAPy) serves as a premier photoactive and structural anchor. However, the performance of these materials is dictated not just by the core, but by the flexibility of the linker arms and the coordination environment.
This guide compares two distinct classes of pyrene-based MOFs:
-
Rigid Architectures (e.g., NU-1000): Characterized by high thermal stability, permanent mesoporosity, and Type IV isotherms. Best for bulk storage at high pressures.
-
Flexible/Dynamic Architectures (e.g., Zn-TBAPy, Alkyl-functionalized variants): Characterized by "breathing" behaviors, gate-opening mechanisms, or steric confinement. Best for high-selectivity separations at low pressures.
Key Insight: While rigid linkers maximize surface area (
Mechanistic Insight: Rigidity vs. Flexibility
Understanding the adsorption mechanism is prerequisite to selecting the right material for your application.
The Rigid Model (Permanent Porosity)
In rigid frameworks like NU-1000 (Zr-based), the pyrene linkers are locked into a fixed geometry. The pores remain open regardless of guest presence.
-
Mechanism: Surface filling followed by pore condensation.
-
Isotherm: Type I (microporous) or Type IV (mesoporous).
-
Advantage: Predictable performance, high volumetric uptake.
The Flexible Model (Dynamic Porosity)
In flexible systems (often Zn-based or alkyl-modified), the framework responds to stimuli.
-
Mechanism: Gate-Opening or Breathing. The structure may transition from a "closed" (non-porous) to "open" phase upon reaching a specific gas pressure (
). -
Isotherm: S-shaped (Sigmoidal) or stepped.
-
Advantage: High selectivity (the gate opens only for specific gases) and strong guest confinement.
Visualization: Adsorption Pathways
The following diagram illustrates the divergent pathways for gas uptake based on linker stiffness.
Figure 1: Mechanistic pathways distinguishing permanent porosity in rigid MOFs from the stimuli-responsive gating in flexible systems.
Comparative Analysis: Performance Metrics
The following data contrasts the NU-1000 (Rigid Standard) against Zn-TBAPy (Flexible/Dynamic) and Alkyl-modified NU-1000 (Sterically Flexible).
Table 1: Physicochemical & Adsorption Properties
| Feature | NU-1000 (Rigid) | Zn-TBAPy (Flexible) | Alkyl-NU-1000 (Modified) |
| Metal Node | Zr₆ (Hard/Stable) | Zn₂ (Soft/Dynamic) | Zr₆ (with flexible pendants) |
| Linker State | Fixed Pyrene Core | Rotational Freedom | Pyrene + Alkyl Chains |
| BET Surface Area | ~2,140 m²/g | ~400–800 m²/g (Dynamic) | Reduced (~1,200 m²/g) |
| Pore Environment | Mesoporous (30 Å) | Microporous (<10 Å) | Sterically Congested |
| CO₂ Uptake (1 bar) | ~1.4 mmol/g | ~2.5 mmol/g (Low P enhanced) | Lower (Blocked pores) |
| Isotherm Shape | Type IV (Step at P/P₀ ~0.2) | Type I / Stepped | Type I (Lower capacity) |
| Primary Use Case | Catalysis, Bulk Gas Storage | Selective Separation | Hydrophobicity tuning |
Critical Analysis of Data
-
Capacity vs. Confinement: The rigid NU-1000 exhibits superior total pore volume, making it ideal for high-pressure storage (e.g., CH4 at 65 bar). However, at low pressures (1 bar), the flexible Zn-TBAPy often outperforms rigid variants due to the confinement effect —the narrowing of pores increases the heat of adsorption (
), binding CO2 more tightly. -
The "Alkyl Failure": Research indicates that adding flexible alkane chains to NU-1000 nodes decreases gas uptake because the chains fold into the pores, blocking access. In contrast, adding rigid alkyne chains maintains porosity while extending the surface area [1].[1]
Experimental Protocol: Validating Flexibility
To rigorously assess the impact of linker flexibility, standard BET analysis is insufficient. You must employ pressure-dependent structural analysis .
Step-by-Step Characterization Workflow
-
Synthesis & Activation (The Critical Step):
-
Rigid: Acid modulate (benzoic acid) and activate at 120°C under vacuum. Structure is robust.[1]
-
Flexible:Caution. Direct vacuum heating often collapses flexible Zn-MOFs. Use Supercritical CO2 (scCO2) drying to preserve the "open" phase or carefully control solvent exchange (e.g., Ethanol
Hexane Vacuum).
-
-
Gas Sorption Isotherms (0–1 bar & High Pressure):
-
In-Situ PXRD (The Validation):
-
Perform Powder X-Ray Diffraction while dosing the gas.[4]
-
Rigid: Peaks remain at constant
. -
Flexible: Peak shifting or new peak emergence indicates unit cell expansion/contraction.
-
Visualization: Experimental Workflow
Figure 2: Workflow for differentiating rigid vs. flexible MOF behaviors using coupled sorption and diffraction techniques.
References
-
Bobbitt, N. S., et al. (2016). "Post-synthetic modification of a metal-organic framework for enhanced hydrogen storage." Chemical Communications. Link
-
Stylianou, K. C., et al. (2024). "Adsorption in Pyrene-Based Metal–Organic Frameworks: The Role of Pore Structure and Topology." ACS Applied Materials & Interfaces. Link
-
Planell, D., et al. (2021). "Temperature-Dependent Nitrous Oxide/Carbon Dioxide Preferential Adsorption in a Thiazolium-Functionalized NU-1000." ACS Applied Materials & Interfaces. Link
-
Gurevich, S., et al. (2023). "Breathing porous liquids based on responsive metal-organic framework particles."[5][6] Nature Communications. Link
-
Mondal, A., et al. (2013). "Photosensitive zirconium-based metal–organic frameworks." Chemical Science. Link
Sources
- 1. research.usq.edu.au [research.usq.edu.au]
- 2. Temperature-Dependent Nitrous Oxide/Carbon Dioxide Preferential Adsorption in a Thiazolium-Functionalized NU-1000 Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Restoring Porosity and Uncovering Flexibility in Pillared 3D‐Linker Metal‐Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breathing porous liquids based on responsive metal-organic framework particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
